PSB-0963
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C28H17N2O5S- |
|---|---|
Molecular Weight |
493.5 g/mol |
IUPAC Name |
1-amino-4-(anthracen-2-ylamino)-9,10-dioxoanthracene-2-sulfonate |
InChI |
InChI=1S/C28H18N2O5S/c29-26-23(36(33,34)35)14-22(24-25(26)28(32)21-8-4-3-7-20(21)27(24)31)30-19-10-9-17-11-15-5-1-2-6-16(15)12-18(17)13-19/h1-14,30H,29H2,(H,33,34,35)/p-1 |
InChI Key |
JXFRJOYKTCEJDG-UHFFFAOYSA-M |
Origin of Product |
United States |
Foundational & Exploratory
In-Depth Technical Guide to PSB-0963: A Dual CD73 and CD39 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
PSB-0963 is a non-nucleotide, small molecule inhibitor targeting the ectonucleotidases CD73 (ecto-5'-nucleotidase) and CD39 (ectonucleoside triphosphate diphosphohydrolase-1). By inhibiting these key enzymes in the extracellular ATP degradation pathway, this compound prevents the conversion of proinflammatory adenosine (B11128) triphosphate (ATP) into the immunosuppressive nucleoside adenosine within the tumor microenvironment. This dual inhibitory action presents a compelling strategy for cancer immunotherapy, aiming to restore anti-tumor immune responses. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative inhibitory data, and detailed experimental protocols relevant to its evaluation.
Introduction: The Rationale for Targeting the Adenosine Pathway
The tumor microenvironment (TME) is characterized by high concentrations of extracellular adenosine, a potent immunosuppressive molecule.[1] This adenosine is primarily generated through the enzymatic cascade of two cell-surface ectonucleotidases: CD39 and CD73.[2]
-
CD39 initiates the process by hydrolyzing extracellular ATP and ADP to AMP.[2]
-
CD73 then catalyzes the final step, converting AMP to adenosine.[2]
Adenosine exerts its immunosuppressive effects by binding to A2A and A2B receptors on various immune cells, including T cells and natural killer (NK) cells, thereby dampening their anti-tumor activity.[1] Elevated adenosine levels are associated with poor prognosis in several cancers. Consequently, inhibiting CD73 and CD39 to reduce adenosine production is a promising therapeutic strategy to enhance anti-tumor immunity.
This compound, an anthracenylamino-substituted derivative, has emerged as a noteworthy inhibitor of this pathway, distinguished by its dual-targeting mechanism.[3][4]
This compound: Mechanism of Action and Chemical Properties
This compound functions as a competitive inhibitor of both CD73 and CD39.[3] Its chemical structure as a non-nucleotide analog offers potential advantages in terms of metabolic stability and cell permeability compared to nucleotide-based inhibitors.
Signaling Pathway of CD73 and CD39 Inhibition by this compound
Quantitative Data for this compound
The inhibitory potency of this compound has been characterized, although some conflicting data exists in the public domain, which is common for research compounds evaluated in different assay systems. The most potent reported values are presented below.
| Parameter | Value | Target | Notes | Reference |
| Ki | 150 nM | CD73 (eN) | Described as the most potent ecto-5'-nucleotidase inhibitor to date at the time of publication. | [3] |
| Ki | 2.59 µM | CD39 | Also demonstrates inhibitory activity against CD39. | [4] |
| Inhibition Mechanism | Competitive | CD73 | [3] |
Note: The discrepancy in reported Ki values (150 nM vs. 2.59 µM for CD73) may arise from different experimental conditions, enzyme sources, or assay formats. The 150 nM value is cited as being from the original characterization.
Experimental Protocols
The following protocols are representative of the methodologies used to characterize CD73 inhibitors like this compound.
Protocol 1: In Vitro CD73 Enzymatic Activity Assay (Colorimetric)
This protocol is adapted from commercially available kits and is suitable for determining the IC50 or Ki of inhibitors.
Principle: The enzymatic activity of CD73 is measured by quantifying the amount of inorganic phosphate (B84403) (Pi) released from the hydrolysis of AMP. The amount of Pi is determined colorimetrically.
Materials:
-
Recombinant human CD73
-
This compound
-
AMP (substrate)
-
Malachite Green Reagent (for phosphate detection)
-
Assay Buffer (e.g., Tris-HCl, pH 7.4 with MgCl2)
-
96-well microplate
-
Plate reader
Procedure:
-
Inhibitor Preparation: Prepare a serial dilution of this compound in the assay buffer.
-
Enzyme and Inhibitor Incubation: In a 96-well plate, add a fixed concentration of recombinant CD73 to wells containing the different concentrations of this compound or vehicle control. Incubate for 15-30 minutes at 37°C.
-
Reaction Initiation: Initiate the enzymatic reaction by adding a specific concentration of AMP to each well.
-
Reaction Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
Reaction Termination and Detection: Stop the reaction by adding the Malachite Green Reagent. This reagent will react with the free phosphate to produce a colored product.
-
Measurement: Measure the absorbance at a wavelength of 620-650 nm using a microplate reader.
-
Data Analysis: Construct a dose-response curve by plotting the percentage of inhibition against the logarithm of the this compound concentration. Calculate the IC50 value from this curve. The Ki value can be determined using the Cheng-Prusoff equation if the inhibition is competitive and the Km of the substrate is known.
Experimental Workflow for CD73 Inhibition Assay
Protocol 2: In Vitro T-Cell Activation Assay
This assay assesses the ability of this compound to reverse adenosine-mediated T-cell suppression.
Principle: T-cell activation, measured by cytokine production (e.g., IFN-γ, IL-2) or proliferation, is suppressed by adenosine. A CD73/CD39 inhibitor should restore T-cell function in the presence of AMP or ATP.
Materials:
-
Human or murine T-cells (e.g., from PBMCs or splenocytes)
-
T-cell activation stimuli (e.g., anti-CD3/CD28 antibodies)
-
AMP or ATP
-
This compound
-
Cell culture medium and supplements
-
ELISA kit for cytokine detection or proliferation assay kit (e.g., CFSE or BrdU)
-
Flow cytometer or plate reader
Procedure:
-
Cell Culture: Culture isolated T-cells in a 96-well plate.
-
Treatment: Add T-cell activation stimuli to the wells. Treat the cells with a fixed concentration of AMP or ATP in the presence or absence of varying concentrations of this compound.
-
Incubation: Incubate the cells for 48-72 hours at 37°C in a CO2 incubator.
-
Endpoint Measurement:
-
Cytokine Production: Collect the cell culture supernatant and measure the concentration of IFN-γ or IL-2 using an ELISA kit.
-
Proliferation: Measure T-cell proliferation using a suitable assay. For CFSE, stain cells before stimulation and analyze dye dilution by flow cytometry. For BrdU, add BrdU during the final hours of incubation and measure its incorporation.
-
-
Data Analysis: Compare the levels of cytokine production or proliferation in the presence of AMP/ATP with and without this compound to determine the extent of reversal of immunosuppression.
Preclinical Evaluation Logic
The preclinical evaluation of a CD73 inhibitor like this compound typically follows a logical progression from in vitro characterization to in vivo efficacy studies.
Logical Flow for Preclinical Evaluation of this compound
Conclusion
This compound is a valuable research tool for investigating the roles of CD73 and CD39 in cancer immunology. Its dual inhibitory activity and non-nucleotide structure make it an interesting compound for further preclinical exploration. The provided data and protocols offer a foundational guide for researchers and drug development professionals working to advance novel cancer immunotherapies targeting the adenosine pathway. Further studies are warranted to fully elucidate its in vivo efficacy, pharmacokinetic profile, and potential for combination therapies.
References
- 1. Adenosine Blockage in Tumor Microenvironment and Improvement of Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The ectonucleotidases CD39 and CD73: novel checkpoint inhibitor targets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Development of CD73 Inhibitors in Tumor Immunotherapy and Opportunities in Imaging and Combination Therapy - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide to PSB-0963: A Dual Inhibitor of Ectonucleotidases CD73 and CD39
For Researchers, Scientists, and Drug Development Professionals
Abstract
PSB-0963 is a synthetic organic compound that functions as a potent inhibitor of key ectonucleotidases, primarily targeting ecto-5'-nucleotidase (CD73) and also exhibiting inhibitory activity against ectonucleoside triphosphate diphosphohydrolase 1 (CD39). By blocking these enzymes, this compound disrupts the catabolism of extracellular adenosine (B11128) triphosphate (ATP) to adenosine, a critical pathway in modulating immune responses, particularly within the tumor microenvironment. This guide provides a comprehensive overview of the function, quantitative data, and experimental methodologies related to this compound, serving as a technical resource for researchers in pharmacology and drug development.
Core Function and Mechanism of Action
This compound exerts its biological effects by inhibiting the enzymatic activity of CD73 and CD39. These cell-surface enzymes play a pivotal role in the purinergic signaling pathway, which regulates a wide array of physiological processes, including neurotransmission, inflammation, and immune responses.
-
CD73 (Ecto-5'-nucleotidase): This enzyme is responsible for the final step in the extracellular adenosine production pathway, dephosphorylating adenosine monophosphate (AMP) to adenosine.
-
CD39 (Ectonucleoside Triphosphate Diphosphohydrolase 1): This enzyme initiates the breakdown of extracellular ATP and adenosine diphosphate (B83284) (ADP) into AMP.
By inhibiting both enzymes, this compound effectively blocks the conversion of pro-inflammatory extracellular ATP into the immunosuppressive molecule adenosine. This dual inhibition leads to an accumulation of extracellular ATP, which can stimulate immune cells, and a reduction in adenosine, which would otherwise suppress anti-tumor immunity. This mechanism of action makes this compound a compound of significant interest in the field of cancer immunotherapy.[1][2]
Quantitative Inhibition Data
The inhibitory potency of this compound against its primary targets has been quantified through various biochemical assays. The following table summarizes the available data.
| Target Enzyme | Species | Inhibition Parameter | Value |
| Ecto-5'-Nucleotidase (CD73) | Human | K_i | 150 nM |
| Ectonucleoside Triphosphate Diphosphohydrolase 1 (CD39) | Not Specified | - | Data Not Available |
Note: There are some discrepancies in the reported inhibitory constants in the literature. The K_i value of 150 nM for human CD73 is a commonly cited value. Further research is needed to definitively determine the inhibitory constant for CD39.
Signaling Pathway Modulation
This compound modulates the purinergic signaling pathway by preventing the degradation of extracellular ATP and the subsequent production of adenosine. This has significant downstream effects on immune cell function.
References
PSB-0963: A Technical Guide to a Dual Inhibitor of Ectonucleotidases CD73 and CD39
For Researchers, Scientists, and Drug Development Professionals
Abstract
PSB-0963 is a synthetic organic compound identified as a potent inhibitor of ecto-5'-nucleotidase (CD73) and a less potent, but significant, inhibitor of ectonucleoside triphosphate diphosphohydrolase 1 (CD39).[1] As these enzymes play a crucial role in the regulation of extracellular adenosine (B11128) levels, this compound serves as a valuable research tool for investigating the physiological and pathophysiological roles of purinergic signaling. This document provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological characteristics of this compound, along with a detailed description of the signaling pathway it modulates and a representative experimental protocol for assessing its inhibitory activity.
Chemical Structure and Physicochemical Properties
This compound, systematically named 1-amino-4-(anthracen-2-ylamino)-9,10-dioxoanthracene-2-sulfonate, is a small molecule with a complex aromatic structure.[2] Its chemical properties are summarized in the table below.
| Property | Value |
| IUPAC Name | 1-amino-4-(anthracen-2-ylamino)-9,10-dioxoanthracene-2-sulfonate |
| Molecular Formula | C28H18N2O5S |
| PubChem CID | 91934096 |
Note: Further physicochemical properties such as molecular weight, pKa, and solubility would require experimental determination or prediction using specialized software.
Pharmacological Properties
This compound is characterized by its inhibitory activity against two key enzymes in the extracellular ATP degradation pathway.
Mechanism of Action
This compound exerts its effects by inhibiting the enzymatic activity of CD73 and CD39. These ectonucleotidases are responsible for the stepwise hydrolysis of extracellular ATP to adenosine. CD39 converts ATP and ADP to AMP, and CD73 subsequently dephosphorylates AMP to produce adenosine. By inhibiting these enzymes, this compound effectively blocks the production of immunosuppressive adenosine from ATP released into the extracellular space.
Quantitative Data
The inhibitory potency of this compound has been determined against both human CD73 and CD39. The data is presented in the table below.
| Target | Species | Inhibition Parameter | Value |
| ecto-5'-nucleotidase (CD73) | Human | Ki | 158 nM |
| ectonucleoside triphosphate diphosphohydrolase 1 (CD39) | Human | Ki | 2.59 µM |
Data sourced from the IUPHAR/BPS Guide to PHARMACOLOGY.[1]
Signaling Pathway
This compound modulates the extracellular purinergic signaling pathway, which is a critical regulator of various physiological processes, including immune responses. The following diagram illustrates the canonical pathway and the points of inhibition by this compound.
Experimental Protocols
The following provides a generalized methodology for determining the inhibitory constant (Ki) of a compound like this compound against ectonucleotidases such as CD73.
Enzyme Inhibition Assay (Generic Protocol)
Objective: To determine the inhibitory potency (IC50 and Ki) of this compound on human CD73.
Materials:
-
Recombinant human CD73 enzyme
-
AMP (adenosine monophosphate) as the substrate
-
Malachite green phosphate (B84403) detection kit
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Assay buffer (e.g., Tris-HCl with appropriate cofactors like MgCl2)
-
96-well microplates
Procedure:
-
Enzyme and Substrate Preparation: Prepare stock solutions of recombinant human CD73 and AMP in the assay buffer.
-
Inhibitor Preparation: Prepare a serial dilution of this compound in the assay buffer.
-
Assay Reaction: a. In a 96-well plate, add the assay buffer, the CD73 enzyme, and varying concentrations of this compound. b. Pre-incubate the enzyme with the inhibitor for a defined period (e.g., 15 minutes) at a constant temperature (e.g., 37°C). c. Initiate the enzymatic reaction by adding the substrate (AMP) to each well. d. Allow the reaction to proceed for a specific time (e.g., 30 minutes) at 37°C.
-
Detection: a. Stop the reaction by adding the malachite green reagent. This reagent detects the inorganic phosphate released from the dephosphorylation of AMP. b. Measure the absorbance at a specific wavelength (e.g., 620 nm) using a microplate reader.
-
Data Analysis: a. Construct a dose-response curve by plotting the enzyme activity (absorbance) against the logarithm of the inhibitor concentration. b. Determine the IC50 value, which is the concentration of this compound that inhibits 50% of the enzyme's activity, by fitting the data to a suitable sigmoidal dose-response model. c. Calculate the Ki value using the Cheng-Prusoff equation, which takes into account the substrate concentration and the enzyme's Michaelis-Menten constant (Km) for the substrate.
Conclusion
This compound is a valuable chemical probe for studying the intricate roles of the CD73/CD39-adenosine axis in health and disease. Its dual inhibitory action allows for the comprehensive blockade of extracellular adenosine production from ATP. The data and protocols presented in this guide are intended to support researchers in the fields of pharmacology, immunology, and drug discovery in their investigations utilizing this compound. Further studies are warranted to fully elucidate the therapeutic potential of targeting this pathway with inhibitors like this compound.
References
PSB-0963: A Technical Guide to a Dual Inhibitor of Ectonucleotidases CD73 and CD39
CAS Number: 1213268-73-5 Chemical Name: 1-amino-4-(anthracen-2-ylamino)-9,10-dioxoanthracene-2-sulfonate sodium salt
This technical guide provides an in-depth overview of PSB-0963, a potent, synthetic small molecule inhibitor of the ectonucleotidases CD73 (ecto-5'-nucleotidase) and CD39 (ectonucleoside triphosphate diphosphohydrolase 1). This document is intended for researchers, scientists, and drug development professionals interested in the purinergic signaling pathway and its modulation in therapeutic areas such as oncology and immunology.
Core Concepts and Mechanism of Action
This compound exerts its biological effects by targeting key enzymes in the extracellular adenosine (B11128) signaling pathway. In many tumor microenvironments, high levels of extracellular adenosine act as an immunosuppressive signal, hindering the anti-cancer immune response. This adenosine is primarily generated through the sequential hydrolysis of adenosine triphosphate (ATP) by CD39 and CD73.
-
CD39 catalyzes the conversion of ATP and adenosine diphosphate (B83284) (ADP) to adenosine monophosphate (AMP).
-
CD73 then hydrolyzes AMP to adenosine.
By inhibiting both CD39 and CD73, this compound effectively blocks this adenosine production cascade. This dual inhibition leads to an accumulation of immunostimulatory extracellular ATP and a reduction of immunosuppressive adenosine, thereby promoting an anti-tumor immune response.
Physicochemical Properties and Synthesis
This compound is an anthraquinone (B42736) derivative. While a detailed, step-by-step synthesis protocol for this compound is not publicly available, the general synthetic route for this class of compounds involves the nucleophilic substitution of a bromine atom in 1-amino-4-bromo-9,10-anthraquinone-2-sulfonic acid (bromaminic acid) with an appropriate amine, in this case, 2-aminoanthracene. The reaction is typically carried out in an aqueous medium in the presence of a copper salt catalyst.
Quantitative Data
The inhibitory potency of this compound has been characterized against both rat CD73 and human CD39. The available data are presented in the table below. It is important to note that the primary literature has reported inhibitor constants (Ki) rather than IC50 values.
| Target Enzyme | Species | Inhibition Constant (Ki) | pKi | Mechanism of Inhibition |
| ecto-5'-nucleotidase (CD73) | Rat | 150 nM | 6.8 | Competitive |
| ectonucleoside triphosphate diphosphohydrolase 1 (CD39) | Human | 2.59 µM | 5.6 | Not Reported |
Experimental Protocols
The following are detailed, representative protocols for determining the inhibitory activity of this compound against CD73 and CD39, based on commonly used methodologies.
Ecto-5'-Nucleotidase (CD73) Inhibition Assay (Colorimetric Malachite Green Assay)
This assay measures the amount of inorganic phosphate (B84403) released from the hydrolysis of AMP by CD73.
Materials:
-
Recombinant rat ecto-5'-nucleotidase (CD73)
-
Adenosine monophosphate (AMP) substrate solution
-
This compound stock solution (in DMSO)
-
Assay Buffer (e.g., Tris-HCl, pH 7.4)
-
Malachite Green reagent
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of this compound in Assay Buffer. Include a vehicle control (DMSO) and a no-inhibitor control.
-
In a 96-well plate, add 10 µL of each this compound dilution or control solution.
-
Add 20 µL of recombinant CD73 enzyme solution to each well and incubate for 15 minutes at 37°C.
-
Initiate the enzymatic reaction by adding 20 µL of the AMP substrate solution to each well.
-
Incubate the plate at 37°C for 30 minutes.
-
Stop the reaction by adding 100 µL of Malachite Green reagent to each well.
-
Incubate at room temperature for 15 minutes to allow for color development.
-
Measure the absorbance at a wavelength of 620-640 nm using a microplate reader.
-
Calculate the percentage of inhibition for each concentration of this compound and determine the Ki value using appropriate enzyme kinetic models.
Ectonucleoside Triphosphate Diphosphohydrolase 1 (CD39) Inhibition Assay (Luminescence-Based Assay)
This assay measures the remaining ATP after its hydrolysis by CD39.
Materials:
-
Recombinant human CD39
-
Adenosine triphosphate (ATP) substrate solution
-
This compound stock solution (in DMSO)
-
Assay Buffer (e.g., HEPES, pH 7.4)
-
ATP detection reagent (e.g., containing luciferase and luciferin)
-
White, opaque 96-well microplate
-
Luminometer
Procedure:
-
Prepare serial dilutions of this compound in Assay Buffer. Include a vehicle control (DMSO) and a no-inhibitor control.
-
In a white, opaque 96-well plate, add 10 µL of each this compound dilution or control solution.
-
Add 20 µL of recombinant CD39 enzyme solution to each well and incubate for 15 minutes at 37°C.
-
Initiate the enzymatic reaction by adding 20 µL of the ATP substrate solution to each well.
-
Incubate the plate at 37°C for 30 minutes.
-
Add 50 µL of ATP detection reagent to each well.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
Calculate the percentage of inhibition for each concentration of this compound and determine the Ki value.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the adenosine signaling pathway targeted by this compound and a general workflow for an enzyme inhibition assay.
Caption: Adenosine signaling pathway and points of inhibition by this compound.
Caption: General workflow for an in vitro enzyme inhibition assay.
In Vivo Studies
As of the latest literature search, no in vivo studies specifically evaluating the efficacy or pharmacokinetics of this compound have been published.
Conclusion
This compound is a valuable research tool for studying the role of the CD39/CD73/adenosine axis in various physiological and pathological processes. Its dual inhibitory activity makes it a potent modulator of the tumor microenvironment's immune landscape. Further studies are warranted to explore its therapeutic potential, including in vivo efficacy and safety profiling.
An In-depth Technical Guide to the Discovery and Synthesis of PSB-0963: A Dual Inhibitor of Ectonucleotidases CD73 and CD39
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of PSB-0963, a potent dual inhibitor of the ectonucleotidases CD73 (ecto-5'-nucleotidase) and CD39 (ectonucleoside triphosphate diphosphohydrolase 1). This compound, identified as compound 52 in the primary literature, belongs to the anthraquinone (B42736) class of chemical compounds. This document details the synthetic route for its preparation, presents its inhibitory activity in a structured format, and outlines the experimental protocols for its biological characterization. Furthermore, it visualizes the critical role of CD39 and CD73 in the purinergic signaling pathway, a key pathway in immunology and oncology.
Introduction
Extracellular adenosine (B11128) triphosphate (ATP) and adenosine are key signaling molecules that regulate a wide range of physiological and pathological processes, particularly within the tumor microenvironment and in inflammatory responses. The sequential hydrolysis of ATP to adenosine is primarily mediated by two cell-surface ectoenzymes: CD39 (ENTPD1) and CD73 (NTE5). CD39 initiates the cascade by converting ATP and ADP to AMP, which is then hydrolyzed by CD73 to produce adenosine.[1][2] Adenosine, through its interaction with specific receptors, exerts potent immunosuppressive effects, thereby hindering anti-tumor immunity. Consequently, the inhibition of CD39 and CD73 has emerged as a promising therapeutic strategy in immuno-oncology.
This compound has been identified as a dual inhibitor of both CD73 and CD39, making it a valuable research tool for studying the adenosinergic pathway and a potential lead compound for the development of novel therapeutics. This guide serves as a technical resource for researchers interested in the synthesis and application of this important pharmacological agent.
Discovery and Pharmacological Profile
This compound was discovered during the screening of a series of anthraquinone derivatives for their inhibitory activity against ecto-5'-nucleotidase. It was identified as the most potent inhibitor of rat ecto-5'-nucleotidase within the series. Subsequent characterization revealed its dual inhibitory action against both human CD73 and CD39.
Quantitative Data
The inhibitory potency of this compound against its primary targets is summarized in the table below. This data is compiled from the primary literature and publicly available pharmacological databases.
| Target | Species | Assay Type | Parameter | Value | Reference |
| ecto-5'-nucleotidase (CD73) | Rat | Inhibition Assay | Kᵢ | 150 nM | |
| ecto-5'-nucleotidase (CD73) | Human | Inhibition Assay | pKᵢ | 6.8 (Kᵢ ≈ 158 nM) | |
| Ectonucleoside triphosphate diphosphohydrolase 1 (CD39) | Human | Inhibition Assay | pKᵢ | 5.6 (Kᵢ ≈ 2.51 µM) |
Synthesis of this compound
The synthesis of this compound (1-amino-4-(anthracen-2-ylamino)-9,10-dioxoanthracene-2-sulfonate) is based on the nucleophilic aromatic substitution of a bromine atom in a starting anthraquinone derivative. The general synthetic approach involves the reaction of 1-amino-4-bromo-9,10-dioxo-9,10-dihydroanthracene-2-sulfonic acid (bromaminic acid) with 2-aminoanthracene (B165279).
Experimental Protocol: Synthesis of 1-amino-4-(anthracen-2-ylamino)-9,10-dioxoanthracene-2-sulfonate (this compound)
Materials:
-
1-amino-4-bromo-9,10-dioxo-9,10-dihydroanthracene-2-sulfonic acid (bromaminic acid)
-
2-aminoanthracene
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium sulfite (B76179) (Na₂SO₃)
-
Water
Procedure:
-
A mixture of 1-amino-4-bromo-9,10-dioxo-9,10-dihydroanthracene-2-sulfonic acid (1.0 eq), 2-aminoanthracene (1.2 eq), copper(II) sulfate (0.1 eq), and sodium sulfite (0.5 eq) in a mixture of water and ethanol is prepared.
-
The reaction mixture is heated at reflux for several hours until the reaction is complete (monitored by TLC).
-
After cooling to room temperature, the precipitated solid is collected by filtration.
-
The crude product is washed with ethanol and then water to remove unreacted starting materials and inorganic salts.
-
The final product, this compound, is dried under vacuum. The sodium salt is used experimentally.
Note: This is a generalized procedure based on typical syntheses of similar anthraquinone derivatives. The original publication should be consulted for precise reaction conditions and characterization data.
Biological Evaluation: Experimental Protocols
The inhibitory activity of this compound is determined using enzymatic assays that measure the activity of CD73 and CD39. A commonly used method is the malachite green assay, which quantifies the inorganic phosphate (B84403) released during the hydrolysis of AMP (for CD73) or ATP/ADP (for CD39).
Ecto-5'-Nucleotidase (CD73) Inhibition Assay (Malachite Green Method)
Principle:
This assay measures the amount of inorganic phosphate (Pi) released from the enzymatic hydrolysis of adenosine monophosphate (AMP) by ecto-5'-nucleotidase. The released phosphate forms a colored complex with malachite green and molybdate, which can be quantified spectrophotometrically.
Materials:
-
Recombinant human or rat ecto-5'-nucleotidase (CD73)
-
Adenosine monophosphate (AMP) as substrate
-
This compound or other test compounds
-
Tris-HCl buffer (pH 7.4)
-
Malachite Green Reagent (containing malachite green, ammonium (B1175870) molybdate, and a stabilizer)
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Prepare solutions of the test compound (this compound) at various concentrations.
-
In a 96-well plate, add the enzyme (CD73) and the test compound to the reaction buffer.
-
Pre-incubate the enzyme with the inhibitor for a defined period (e.g., 15 minutes) at 37°C.
-
Initiate the enzymatic reaction by adding the substrate (AMP) to each well.
-
Incubate the reaction mixture at 37°C for a specific time (e.g., 20-30 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by adding the Malachite Green Reagent.
-
Allow color to develop for approximately 15-20 minutes at room temperature.
-
Measure the absorbance at a wavelength of ~620-650 nm using a microplate reader.
-
Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ or Kᵢ value by fitting the data to a dose-response curve.
Signaling Pathways and Experimental Workflows
To understand the context of this compound's activity, it is crucial to visualize the signaling pathway it modulates. The following diagrams, generated using the DOT language, illustrate the CD39/CD73 pathway and a typical experimental workflow for inhibitor screening.
Caption: The CD39/CD73 signaling pathway illustrating the conversion of ATP to immunosuppressive adenosine.
Caption: A typical experimental workflow for screening inhibitors of ectonucleotidases using the malachite green assay.
Conclusion
This compound is a valuable pharmacological tool for investigating the complex roles of the CD39/CD73 adenosinergic pathway in health and disease. Its dual inhibitory activity provides a means to potently suppress the production of extracellular adenosine, thereby offering a strategy to counteract immunosuppression in the tumor microenvironment. This technical guide provides the essential information for the synthesis and biological evaluation of this compound, facilitating its use in preclinical research and drug discovery efforts targeting ectonucleotidases. The provided diagrams and protocols serve as a practical resource for researchers in the field. Further investigation into the structure-activity relationships of anthraquinone derivatives may lead to the development of even more potent and selective inhibitors with therapeutic potential.
References
Methodological & Application
Application Notes and Protocols for In Vitro Characterization of GPR55 Antagonists
Introduction
GPR55 is a G protein-coupled receptor implicated in various physiological and pathophysiological processes, including inflammatory pain, bone development, and cancer.[1][2] The identification and characterization of selective GPR55 antagonists are crucial for elucidating its biological functions and for the development of novel therapeutics. While the specific compound "PSB-0963" is not prominently documented in publicly available scientific literature, this document provides a comprehensive set of protocols for the in vitro evaluation of GPR55 antagonists, based on established methodologies used for well-characterized antagonists like ML191, ML192, and ML193.[1][3] These assays are designed to assess the potency and mechanism of action of putative GPR55 antagonists.
Data Summary
The following table summarizes the activity of known GPR55 antagonists, providing key quantitative data for comparative purposes.
| Compound | Assay Type | Cell Line | Agonist | IC50 (nM) | Selectivity |
| ML191 | β-arrestin Recruitment | CHO (hGPR55) | LPI | 160 | >100-fold vs GPR35, CB1, CB2 |
| ML192 | β-arrestin Recruitment | CHO (hGPR55) | LPI | 1080 | >45-fold vs GPR35, CB1, CB2 |
| ML193 | β-arrestin Recruitment | CHO (hGPR55) | LPI | 221 | >145-fold vs GPR35, CB1, CB2 |
| ML191 | PKCβII Translocation | HEK293 (hGPR55) | LPI | Confirmed | - |
| ML192 | PKCβII Translocation | HEK293 (hGPR55) | LPI | Confirmed | - |
| ML193 | PKCβII Translocation | HEK293 (hGPR55) | LPI | Confirmed | - |
| ML191 | pERK Activation | HEK293 (hGPR55) | LPI | Confirmed | - |
| ML192 | pERK Activation | HEK293 (hGPR55) | LPI | Confirmed | - |
| ML193 | pERK Activation | HEK293 (hGPR55) | LPI | Confirmed | - |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the GPR55 signaling pathway and a general workflow for the in vitro characterization of GPR55 antagonists.
Caption: GPR55 Signaling Cascade.
Caption: In Vitro Assay Workflow.
Experimental Protocols
β-arrestin Recruitment Assay
This assay is a common high-throughput screening method to identify GPR55 antagonists by measuring the translocation of β-arrestin to the activated receptor.[1][3]
Materials:
-
CHO (Chinese Hamster Ovary) cells stably co-expressing human GPR55 and β-arrestin2-GFP
-
Assay medium: Ham's F-12, 10% FBS, 1% Penicillin-Streptomycin
-
L-α-lysophosphatidylinositol (LPI)
-
Test compound (e.g., this compound)
-
384-well microplates
-
High-content imaging system
Procedure:
-
Cell Plating: Seed the CHO-hGPR55-β-arrestin2-GFP cells into 384-well microplates at a density of 2,000-4,000 cells per well in 20 µL of assay medium. Incubate overnight at 37°C in a 5% CO2 incubator.
-
Compound Preparation: Prepare serial dilutions of the test compound in assay medium.
-
Compound Addition: Add the test compound to the cell plates and incubate for 30 minutes at 37°C.
-
Agonist Addition: Add LPI at a final concentration equal to its EC80 value to stimulate GPR55 activation.
-
Incubation: Incubate the plates for 30-60 minutes at 37°C.
-
Imaging: Acquire images of the GFP signal in each well using a high-content imaging system.
-
Data Analysis: Quantify the translocation of β-arrestin2-GFP from the cytoplasm to the plasma membrane. Determine the IC50 value of the test compound by fitting the concentration-response data to a four-parameter logistic equation.
PKCβII Translocation Assay
This imaging assay measures the translocation of Protein Kinase C βII (PKCβII) to the plasma membrane, a downstream event in GPR55 signaling, to confirm antagonist activity.[3]
Materials:
-
HEK293 (Human Embryonic Kidney 293) cells
-
Plasmids: human GPR55 and PKCβII-GFP biosensor
-
Transfection reagent
-
Assay medium: DMEM, 10% FBS, 1% Penicillin-Streptomycin
-
LPI
-
Test compound
-
Glass-bottom microplates
-
Confocal microscope or high-content imaging system
Procedure:
-
Cell Transfection: Co-transfect HEK293 cells with the GPR55 and PKCβII-GFP plasmids using a suitable transfection reagent. Plate the transfected cells onto glass-bottom microplates.
-
Incubation: Allow cells to express the proteins for 24-48 hours.
-
Compound Treatment: Pre-incubate the cells with the test compound for 30 minutes at 37°C.
-
Agonist Stimulation: Add LPI to the wells to activate GPR55.
-
Live-Cell Imaging: Acquire time-lapse images of the GFP signal using a confocal microscope or high-content imager to monitor the translocation of PKCβII-GFP to the plasma membrane.
-
Data Analysis: Quantify the change in fluorescence intensity at the plasma membrane relative to the cytoplasm. Compare the response in the presence and absence of the test compound to determine its inhibitory effect.
pERK Activation Assay
This biochemical assay measures the phosphorylation of ERK (Extracellular signal-regulated kinase), another downstream signaling event of GPR55 activation, to validate antagonist activity.
Materials:
-
HEK293 cells stably expressing human GPR55
-
Assay medium: DMEM, 10% FBS, 1% Penicillin-Streptomycin
-
LPI
-
Test compound
-
Lysis buffer
-
Antibodies: anti-phospho-ERK1/2, anti-total-ERK1/2
-
Western blot or ELISA reagents
Procedure:
-
Cell Culture and Starvation: Culture HEK293-hGPR55 cells to confluency and then serum-starve for 4-6 hours.
-
Compound Treatment: Pre-treat the cells with the test compound for 30 minutes.
-
Agonist Stimulation: Stimulate the cells with LPI for 5-10 minutes.
-
Cell Lysis: Lyse the cells and collect the protein extracts.
-
Detection:
-
Western Blot: Separate proteins by SDS-PAGE, transfer to a membrane, and probe with anti-phospho-ERK1/2 and anti-total-ERK1/2 antibodies.
-
ELISA: Use a phospho-ERK1/2 specific ELISA kit according to the manufacturer's instructions.
-
-
Data Analysis: Quantify the levels of phosphorylated ERK relative to total ERK. Determine the inhibitory effect of the test compound on LPI-induced ERK phosphorylation.
Serum Response Element (SRE) Reporter Assay
This reporter gene assay assesses the activation of the MAPK/ERK signaling pathway by measuring the activity of a luciferase reporter gene under the control of the Serum Response Element (SRE).
Materials:
-
HEK293 cells
-
Plasmids: human GPR55, SRE-luciferase reporter, and a control reporter (e.g., Renilla luciferase)
-
Transfection reagent
-
Assay medium: DMEM, 10% FBS, 1% Penicillin-Streptomycin
-
LPI
-
Test compound
-
Luciferase assay reagent
Procedure:
-
Cell Transfection: Co-transfect HEK293 cells with the GPR55, SRE-luciferase, and control reporter plasmids.
-
Cell Plating: Plate the transfected cells into 96-well plates.
-
Compound Treatment: After 24 hours, pre-treat the cells with the test compound for 30 minutes.
-
Agonist Stimulation: Stimulate the cells with LPI for 6-8 hours.
-
Lysis and Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer.
-
Data Analysis: Normalize the SRE-driven firefly luciferase activity to the control Renilla luciferase activity. Determine the IC50 of the test compound for the inhibition of LPI-induced SRE activation.
References
- 1. Screening for Selective Ligands for GPR55 - Antagonists - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. IDENTIFICATION OF THE GPR55 ANTAGONIST BINDING SITE USING A NOVEL SET OF HIGH POTENCY GPR55 SELECTIVE LIGANDS - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for PSB-0963 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
PSB-0963 is a potent dual inhibitor of two key ectonucleotidases: ecto-5'-nucleotidase (CD73) and ectonucleoside triphosphate diphosphohydrolase-1 (ENTPD1 or CD39). In the tumor microenvironment, these enzymes work in concert to convert pro-inflammatory extracellular adenosine (B11128) triphosphate (ATP) into immunosuppressive adenosine. By inhibiting both CD73 and CD39, this compound effectively blocks this critical pathway of immune evasion, making it a valuable tool for cancer immunology research and a potential candidate for cancer immunotherapy development.
This document provides detailed application notes and protocols for the effective use of this compound in various cell culture-based assays.
Data Presentation
| Parameter | Value | Target | Species | Notes |
| IC50 | Data not publicly available | CD73 | Human | Researchers should perform dose-response experiments to determine the optimal concentration for their specific cell system. |
| IC50 | Data not publicly available | ENTPD1 (CD39) | Human | As a dual inhibitor, evaluating the effect on both enzymes is recommended. |
| Solubility | Data not publicly available | - | - | It is recommended to test solubility in common solvents like DMSO and ethanol. A general starting point for a stock solution is 10 mM in DMSO. |
| Stability | Data not publicly available | - | - | Store stock solutions at -20°C or -80°C. Avoid repeated freeze-thaw cycles. Stability in cell culture media should be determined empirically. |
Signaling Pathway
The primary signaling pathway affected by this compound is the extracellular adenosine pathway. CD39 initiates the conversion of ATP and ADP to AMP. Subsequently, CD73 hydrolyzes AMP to adenosine. Adenosine then binds to its receptors (e.g., A2A, A2B) on immune cells, leading to the suppression of anti-tumor immune responses. This compound blocks both enzymatic steps, thereby preventing the production of immunosuppressive adenosine.
Figure 1: Inhibition of the CD39/CD73-mediated adenosine production pathway by this compound.
Experimental Protocols
Preparation of this compound Stock Solution
Objective: To prepare a concentrated stock solution of this compound for use in cell culture experiments.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile, cell culture grade
-
Sterile, nuclease-free microcentrifuge tubes
Procedure:
-
Determine Desired Stock Concentration: A common starting stock concentration is 10 mM.
-
Calculate Required Mass: Based on the molecular weight of this compound, calculate the mass required to prepare the desired volume and concentration.
-
Formula: Mass (g) = Desired Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
-
Dissolution:
-
Aseptically weigh the calculated amount of this compound powder.
-
In a sterile microcentrifuge tube, add the appropriate volume of DMSO.
-
Gently vortex or sonicate until the powder is completely dissolved.
-
-
Aliquoting and Storage:
-
Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
-
Note: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. Always include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) in your experiments.
In Vitro Enzyme Inhibition Assay
Objective: To determine the inhibitory activity of this compound on recombinant human CD73 and CD39.
Materials:
-
Recombinant human CD73 and CD39 enzymes
-
Assay buffer (e.g., Tris-HCl, pH 7.5)
-
Substrates: Adenosine monophosphate (AMP) for CD73, Adenosine triphosphate (ATP) for CD39
-
Phosphate (B84403) detection reagent (e.g., Malachite Green-based reagent)
-
This compound stock solution
-
96-well microplate
Experimental Workflow:
Figure 2: Workflow for determining the IC50 of this compound against CD73 and CD39.
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
Add the diluted inhibitor or vehicle control to the wells of a 96-well plate.
-
Add the recombinant enzyme (CD73 or CD39) to each well and pre-incubate for a short period (e.g., 10-15 minutes) at 37°C.
-
Initiate the enzymatic reaction by adding the respective substrate (AMP for CD73, ATP for CD39).
-
Incubate the plate at 37°C for a predetermined time (e.g., 20-30 minutes).
-
Stop the reaction and measure the amount of inorganic phosphate produced using a phosphate detection reagent according to the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength.
-
Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value using non-linear regression analysis.
Cell-Based Adenosine Production Assay
Objective: To measure the ability of this compound to inhibit the production of adenosine by cancer cells.
Materials:
-
Cancer cell line known to express CD39 and CD73 (e.g., MDA-MB-231, 4T1)
-
Complete cell culture medium
-
This compound stock solution
-
ATP or AMP solution
-
Adenosine detection kit (e.g., HPLC-based, fluorescence-based, or mass spectrometry-based)
-
96-well cell culture plate
Procedure:
-
Seed the cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or vehicle control for a predetermined time (e.g., 1-2 hours).
-
Add the substrate (ATP or AMP) to the cell culture medium.
-
Incubate for a specific time period (e.g., 30-60 minutes) to allow for the enzymatic conversion.
-
Collect the cell culture supernatant.
-
Measure the concentration of adenosine in the supernatant using a suitable detection method.
-
Normalize the adenosine levels to the cell number or protein concentration.
-
Plot the adenosine concentration against the this compound concentration to determine the dose-dependent inhibition.
T-cell Co-culture and Activation Assay
Objective: To assess the effect of this compound on T-cell activation and proliferation in the presence of cancer cells.
Materials:
-
Cancer cell line expressing CD39 and CD73
-
Human or murine T-cells (e.g., isolated from PBMCs or splenocytes)
-
T-cell activation stimuli (e.g., anti-CD3/CD28 antibodies)
-
This compound stock solution
-
Co-culture medium
-
Flow cytometry antibodies for T-cell activation markers (e.g., CD69, CD25)
-
Proliferation dye (e.g., CFSE, CellTrace™ Violet)
-
ELISA kits for cytokine measurement (e.g., IFN-γ, IL-2)
-
24- or 48-well cell culture plates
Experimental Workflow:
Application Notes and Protocols: PSB-0963 in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
PSB-0963 is a potent and selective small-molecule inhibitor of ecto-5'-nucleotidase (CD73), a key enzyme in the purinergic signaling pathway within the tumor microenvironment. CD73 is responsible for the extracellular conversion of adenosine (B11128) monophosphate (AMP) to adenosine. Adenosine, in turn, plays a significant role in suppressing the anti-tumor immune response. By inhibiting CD73, this compound reduces the production of immunosuppressive adenosine, thereby promoting an immune-active environment and enhancing anti-tumor immunity.[1][2] These characteristics make this compound a valuable tool for cancer immunotherapy research. Additionally, this compound has been shown to inhibit human ectonucleoside triphosphate diphosphohydrolase 1 (CD39), another enzyme in the adenosine production pathway, although with lower potency.[3][1]
Quantitative Data
The following table summarizes the inhibitory activity of this compound against its primary targets.
| Target Enzyme | Species | Inhibition Constant (Ki) | Reference |
| Ecto-5'-nucleotidase (CD73) | Rat (soluble) | 150 nM | [3][4] |
| Ectonucleoside triphosphate diphosphohydrolase 1 (CD39) | Human | ~2.59 µM | [3][1] |
Signaling Pathway
The diagram below illustrates the role of CD73 in the tumor microenvironment and the mechanism of action for this compound.
Experimental Protocols
In Vitro CD73 Enzyme Inhibition Assay
This protocol describes a method to determine the inhibitory potential of this compound on CD73 enzymatic activity using a colorimetric assay that measures inorganic phosphate (B84403) released from the hydrolysis of AMP.
Materials:
-
Recombinant human or rat CD73 enzyme
-
This compound
-
Adenosine monophosphate (AMP)
-
Malachite Green Phosphate Assay Kit
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 2 mM MgCl2)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare this compound dilutions: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Create a serial dilution of this compound in Assay Buffer to achieve a range of desired concentrations. Include a vehicle control (DMSO without this compound).
-
Enzyme and Substrate Preparation: Dilute the recombinant CD73 enzyme to the desired concentration in Assay Buffer. Prepare the AMP substrate solution in Assay Buffer.
-
Assay Reaction: a. To each well of a 96-well plate, add 20 µL of the this compound dilution or vehicle control. b. Add 20 µL of the diluted CD73 enzyme to each well. c. Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme. d. Initiate the enzymatic reaction by adding 10 µL of the AMP substrate solution to each well. e. Incubate the plate at 37°C for 30 minutes.
-
Detection: a. Stop the reaction by adding 100 µL of the Malachite Green reagent to each well. b. Incubate at room temperature for 15 minutes to allow for color development.
-
Data Acquisition: Measure the absorbance at 620 nm using a microplate reader.
-
Data Analysis: a. Subtract the absorbance of the blank (no enzyme) from all other readings. b. Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control. c. Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value.
Cell-Based Assay for CD73 Inhibition in Cancer Cells
This protocol outlines a method to assess the effect of this compound on the activity of cell-surface CD73 on a cancer cell line known to express it, such as the triple-negative breast cancer cell line MDA-MB-231.
Materials:
-
MDA-MB-231 cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
AMP
-
Phosphate-free buffer (e.g., Hanks' Balanced Salt Solution - HBSS)
-
Malachite Green Phosphate Assay Kit
-
96-well cell culture plate
-
Cell counting solution (e.g., Trypan Blue)
-
Hemocytometer or automated cell counter
Procedure:
-
Cell Seeding: a. Culture MDA-MB-231 cells to ~80% confluency. b. Harvest the cells and determine the cell density. c. Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Treatment with this compound: a. Prepare serial dilutions of this compound in serum-free medium. b. Remove the culture medium from the wells and wash the cells once with phosphate-free buffer. c. Add 50 µL of the this compound dilutions or vehicle control to the respective wells. d. Incubate at 37°C for 1 hour.
-
Enzymatic Reaction: a. Prepare the AMP substrate solution in phosphate-free buffer. b. Add 50 µL of the AMP solution to each well. c. Incubate the plate at 37°C for 1-2 hours.
-
Detection: a. Carefully collect 80 µL of the supernatant from each well and transfer to a new 96-well plate. b. Add 100 µL of the Malachite Green reagent to each well of the new plate. c. Incubate at room temperature for 15 minutes.
-
Data Acquisition and Analysis: Follow steps 5 and 6 from the In Vitro CD73 Enzyme Inhibition Assay protocol.
Experimental Workflow
The following diagram illustrates a typical workflow for evaluating the in vitro efficacy of this compound.
References
Application Notes and Protocols for Dose-Response Analysis of GPR55 Antagonists
For Researchers, Scientists, and Drug Development Professionals
Introduction
G protein-coupled receptor 55 (GPR55) is an orphan receptor that has garnered significant interest as a potential therapeutic target for a variety of pathological conditions, including cancer, inflammation, and neuropathic pain. Its activation by the endogenous ligand lysophosphatidylinositol (LPI) triggers a cascade of intracellular signaling events. The development of selective antagonists for GPR55 is crucial for elucidating its physiological functions and for therapeutic drug development. This document provides detailed application notes and protocols for the dose-response analysis of GPR55 antagonists, using the well-characterized compounds ML191, ML192, and ML193 as examples. These protocols are designed to be a comprehensive resource for researchers in academic and industrial settings.
GPR55 Signaling Pathways
GPR55 activation initiates a complex network of intracellular signaling. Primarily coupled to Gα13, GPR55 activation leads to the stimulation of the RhoA signaling pathway.[1] It has also been shown to couple to Gαq, resulting in the activation of phospholipase C (PLC) and subsequent mobilization of intracellular calcium.[1] Downstream of these initial events, GPR55 signaling can lead to the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2) and the recruitment of β-arrestin, which can mediate both receptor desensitization and G protein-independent signaling. The antagonists ML191, ML192, and ML193 have been shown to effectively inhibit these downstream responses.[2][3]
Quantitative Data Summary
The following tables summarize the reported inhibitory potencies (IC50 values) of the GPR55 antagonists ML191, ML192, and ML193 in key functional assays.
Table 1: β-Arrestin Recruitment Inhibition
| Compound | Cell Line | Agonist (Concentration) | IC50 (µM) | Reference |
| ML191 | U2OS | LPI (10 µM) | 1.08 ± 0.03 | [2] |
| ML192 | U2OS | LPI (10 µM) | 0.70 ± 0.05 | [2] |
| ML193 | U2OS | LPI (10 µM) | 0.22 ± 0.03 | [2] |
Table 2: ERK1/2 Phosphorylation Inhibition
| Compound | Cell Line | Agonist (Concentration) | IC50 (µM) | Reference |
| ML191 | U2OS | LPI (10 µM) | 0.4 ± 0.1 | [2] |
| ML192 | U2OS | LPI (10 µM) | 1.1 ± 0.3 | [2] |
| ML193 | U2OS | LPI (10 µM) | 0.2 ± 0.3 | [2] |
Table 3: General Antagonist Potency
| Compound | Potency (nM) | Selectivity | Reference |
| ML191 | 160 | >100-fold vs GPR35, CB1, CB2 | [3] |
| ML192 | 1080 | >45-fold vs GPR35, CB1, CB2 | [3] |
| ML193 | 221 | >145-fold vs GPR35, CB2; >27-fold vs CB1 | [3][4] |
Experimental Protocols
Detailed protocols for key dose-response experiments are provided below. These protocols are intended as a guide and may require optimization based on specific cell lines and laboratory conditions.
β-Arrestin Recruitment Assay (Chemiluminescent)
This assay measures the recruitment of β-arrestin to the activated GPR55 receptor, a key step in receptor desensitization and signaling.
Materials:
-
CHO-K1 cells stably co-expressing human GPR55 and a β-arrestin-β-galactosidase fusion protein (e.g., PathHunter® cells).
-
Cell culture medium (e.g., F-12K Medium with 10% FBS, 1% Penicillin-Streptomycin, and selection antibiotics).
-
Phosphate-Buffered Saline (PBS).
-
Trypsin-EDTA.
-
White, clear-bottom 384-well microplates.
-
GPR55 agonist (e.g., LPI).
-
GPR55 antagonist (e.g., ML191, ML192, or ML193).
-
Chemiluminescent detection reagent (e.g., PathHunter® Detection Reagents).
-
Multimode plate reader with luminescence detection.
Protocol:
-
Cell Culture: Maintain the GPR55-expressing CHO-K1 cell line according to the supplier's instructions. Subculture cells every 2-3 days to maintain logarithmic growth.
-
Cell Seeding: a. Harvest cells using Trypsin-EDTA and resuspend in fresh culture medium. b. Count the cells and adjust the density to 250,000 cells/mL. c. Dispense 20 µL of the cell suspension into each well of a 384-well plate (5,000 cells/well).[5] d. Incubate the plate overnight at 37°C in a 5% CO2 incubator.[5]
-
Compound Preparation and Addition: a. Prepare serial dilutions of the antagonist in cell culture medium at 10x the final desired concentration. b. Add 2.5 µL of the diluted antagonist to the appropriate wells. c. Incubate the plate for 30 minutes at 37°C.[5]
-
Agonist Stimulation: a. Prepare the GPR55 agonist (LPI) at 10x its EC80 concentration in cell culture medium. The EC80 should be determined in a prior experiment. b. Add 2.5 µL of the agonist solution to all wells except for the negative control wells.[5] c. Incubate the plate for 90 minutes at 37°C.[5]
-
Detection: a. Equilibrate the plate and the detection reagent to room temperature. b. Add 12.5 µL of the detection reagent to each well.[5] c. Incubate the plate in the dark at room temperature for 60 minutes.[5] d. Measure the chemiluminescence using a plate reader.
-
Data Analysis: a. Normalize the data with the vehicle-treated cells as 100% and the unstimulated cells as 0%. b. Plot the normalized response against the logarithm of the antagonist concentration. c. Fit the data to a four-parameter logistic equation to determine the IC50 value.
ERK1/2 Phosphorylation Assay (Western Blot)
This protocol details the measurement of ERK1/2 phosphorylation, a downstream marker of GPR55 activation, using Western blotting.
Materials:
-
U2OS or HEK293 cells stably expressing human GPR55.
-
Cell culture medium (e.g., MEM with 10% FBS, 1% Penicillin-Streptomycin).
-
6-well plates.
-
Serum-free medium.
-
GPR55 agonist (e.g., LPI).
-
GPR55 antagonist (e.g., ML191, ML192, or ML193).
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
BCA protein assay kit.
-
SDS-PAGE gels and running buffer.
-
PVDF membrane.
-
Transfer buffer.
-
Blocking buffer (e.g., 5% BSA in TBST).
-
Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total-ERK1/2.
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Imaging system for chemiluminescence detection.
Protocol:
-
Cell Culture and Plating: a. Culture GPR55-expressing cells and seed them into 6-well plates. b. Grow cells to 80-90% confluency.
-
Serum Starvation: a. Aspirate the growth medium and wash the cells with serum-free medium. b. Incubate the cells in serum-free medium for 16-24 hours at 37°C.
-
Antagonist Pre-treatment: a. Treat the cells with various concentrations of the GPR55 antagonist for 30-60 minutes at 37°C.[2]
-
Agonist Stimulation: a. Stimulate the cells with the GPR55 agonist (LPI) at its EC50 or EC80 concentration for 5-15 minutes at 37°C. A time-course experiment should be performed to determine the optimal stimulation time.
-
Cell Lysis: a. Aspirate the medium and wash the cells with ice-cold PBS. b. Add ice-cold lysis buffer to each well and incubate on ice for 15 minutes. c. Scrape the cells and transfer the lysate to a microcentrifuge tube. d. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. e. Collect the supernatant.
-
Protein Quantification: a. Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting: a. Normalize the protein concentrations of the lysates and prepare samples with Laemmli buffer. b. Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis. c. Transfer the proteins to a PVDF membrane. d. Block the membrane with blocking buffer for 1 hour at room temperature. e. Incubate the membrane with the anti-phospho-ERK1/2 primary antibody overnight at 4°C. f. Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. g. Detect the chemiluminescent signal using an imaging system.
-
Stripping and Re-probing: a. Strip the membrane and re-probe with the anti-total-ERK1/2 antibody to normalize for protein loading.
-
Data Analysis: a. Quantify the band intensities using densitometry software. b. Calculate the ratio of phospho-ERK1/2 to total-ERK1/2 for each sample. c. Plot the normalized ratio against the antagonist concentration to generate a dose-response curve and calculate the IC50 value.
Intracellular Calcium Mobilization Assay (Fluo-4)
This assay measures the increase in intracellular calcium concentration following GPR55 activation.
Materials:
-
HEK293 cells stably expressing human GPR55.
-
Cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin).
-
Black, clear-bottom 96-well or 384-well microplates.
-
Fluo-4 AM calcium indicator dye.
-
Pluronic F-127.
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
GPR55 agonist (e.g., LPI).
-
GPR55 antagonist (e.g., ML191, ML192, or ML193).
-
Fluorescence plate reader with automated injection capabilities (e.g., FLIPR, FlexStation).
Protocol:
-
Cell Plating: a. Seed GPR55-expressing HEK293 cells into black, clear-bottom microplates at a density of 40,000-80,000 cells/well for a 96-well plate or 10,000-20,000 cells/well for a 384-well plate.[6] b. Incubate overnight at 37°C in a 5% CO2 incubator.[6]
-
Dye Loading: a. Prepare a Fluo-4 AM loading solution in HBSS containing probenecid and Pluronic F-127. b. Remove the culture medium from the cells and add the Fluo-4 AM loading solution. c. Incubate the plate for 60 minutes at 37°C, followed by 15-30 minutes at room temperature in the dark.[7]
-
Antagonist Incubation: a. Prepare serial dilutions of the antagonist in HBSS. b. Wash the cells with HBSS. c. Add the antagonist solutions to the wells and incubate for 15-30 minutes at room temperature.
-
Calcium Measurement: a. Place the cell plate into the fluorescence plate reader. b. Set the excitation and emission wavelengths to 490 nm and 525 nm, respectively.[7] c. Record a baseline fluorescence reading for a few seconds. d. Use the instrument's injector to add the GPR55 agonist (LPI) at its EC80 concentration. e. Continue to record the fluorescence intensity for at least 60-120 seconds.
-
Data Analysis: a. Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence for each well. b. Normalize the data to the response of the agonist alone (100%) and a no-agonist control (0%). c. Plot the normalized response against the antagonist concentration to generate a dose-response curve and determine the IC50 value.
Conclusion
The protocols and data presented in this document provide a comprehensive framework for the dose-response analysis of GPR55 antagonists. By utilizing assays that probe different aspects of the GPR55 signaling cascade, researchers can thoroughly characterize the potency and mechanism of action of novel inhibitory compounds. The provided experimental workflows and signaling pathway diagrams serve as valuable tools for both experimental planning and data interpretation in the pursuit of new therapeutics targeting GPR55.
References
- 1. Pharmacological Characterization of GPR55, A Putative Cannabinoid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. IDENTIFICATION OF THE GPR55 ANTAGONIST BINDING SITE USING A NOVEL SET OF HIGH POTENCY GPR55 SELECTIVE LIGANDS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Screening for Selective Ligands for GPR55 - Antagonists - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. ML 193 | GPR55 | Tocris Bioscience [tocris.com]
- 5. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 6. abcam.com [abcam.com]
- 7. abcam.com [abcam.com]
Application Notes and Protocols for Studying Purinergic Signaling with a P2Y12 Receptor Antagonist
Note: Initial searches for "PSB-0963" did not yield specific information. Based on the common nomenclature for purinergic receptor ligands, this document will focus on the well-characterized and potent P2Y12 receptor antagonist, PSB-0739 , as a representative compound for studying purinergic signaling. It is presumed that "this compound" may be an internal designation, a novel compound with limited public information, or a typographical error.
Introduction to Purinergic Signaling and the P2Y12 Receptor
Purinergic signaling is a fundamental cell-to-cell communication system mediated by extracellular nucleotides and nucleosides, such as adenosine (B11128) triphosphate (ATP) and adenosine.[1][2][3] This signaling pathway is involved in a vast array of physiological processes, including neurotransmission, inflammation, and platelet aggregation.[1][2] The receptors for these signaling molecules are broadly classified into P1 (adenosine) and P2 (ATP/ADP) receptors. The P2 receptor family is further divided into ionotropic P2X receptors and metabotropic, G protein-coupled P2Y receptors.[1][4]
The P2Y12 receptor is a Gi protein-coupled receptor predominantly expressed on the surface of platelets and plays a pivotal role in hemostasis and thrombosis.[5][6][7] Upon activation by its endogenous agonist, adenosine diphosphate (B83284) (ADP), the P2Y12 receptor initiates a signaling cascade that leads to potent platelet activation, aggregation, and thrombus formation.[5][8][9] This makes the P2Y12 receptor a key therapeutic target for antiplatelet drugs in the management of cardiovascular diseases.[7]
PSB-0739: A Potent and Selective P2Y12 Receptor Antagonist
PSB-0739 is a non-nucleotide, competitive antagonist of the human P2Y12 receptor.[10][11] Its high potency and selectivity make it an excellent pharmacological tool for in vitro and in vivo studies of P2Y12 receptor function and the broader purinergic signaling network. Unlike some thienopyridine-based P2Y12 antagonists such as clopidogrel, PSB-0739 does not require metabolic activation to exert its inhibitory effect.[12]
Quantitative Data for PSB-0739
The following table summarizes the key quantitative parameters for PSB-0739, providing a clear reference for its potency and activity.
| Parameter | Value | Cell/System | Notes | Reference |
| Ki | 24.9 nM | Human P2Y12 Receptor | Competitive antagonist | [10][11][12] |
| pA2 | 9.8 | Human P2Y12 Receptor | [10][11] | |
| IC50 | 5.4 ± 1.8 µM | THP-1 cells | Inhibition of ADP-evoked Ca2+ responses | [10][11] |
Experimental Protocols
In Vitro Platelet Aggregation Assay using Light Transmission Aggregometry (LTA)
This protocol describes the use of PSB-0739 to inhibit ADP-induced platelet aggregation in human platelet-rich plasma (PRP).
Materials:
-
Freshly drawn human whole blood (anticoagulated with 3.2% sodium citrate)
-
PSB-0739
-
Adenosine diphosphate (ADP)
-
Platelet-rich plasma (PRP) and platelet-poor plasma (PPP)
-
Light Transmission Aggregometer
-
Aggregometer cuvettes with stir bars
-
Pipettes
Procedure:
-
Preparation of PRP and PPP:
-
Collect whole blood from healthy, consenting donors who have not consumed any antiplatelet medication for at least two weeks.[13]
-
Centrifuge the whole blood at a low speed (e.g., 200 x g) for 15 minutes at room temperature to obtain PRP.[13][14]
-
Transfer the supernatant (PRP) to a new tube.
-
Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 10 minutes to obtain PPP.[13][14]
-
-
Aggregometer Setup:
-
Calibrate the aggregometer by setting 0% light transmission with PRP and 100% light transmission with PPP.[14]
-
-
Platelet Aggregation Assay:
-
Pipette PRP into an aggregometer cuvette containing a stir bar and place it in the aggregometer at 37°C.[14]
-
Add various concentrations of PSB-0739 (or vehicle control) to the PRP and incubate for 2-5 minutes.[14]
-
Initiate platelet aggregation by adding a submaximal concentration of ADP.
-
Record the change in light transmission over time as the platelets aggregate.[14]
-
-
Data Analysis:
-
Determine the maximum percentage of aggregation for each concentration of PSB-0739.
-
Calculate the IC50 value, which is the concentration of PSB-0739 that inhibits 50% of the ADP-induced platelet aggregation.[14]
-
Radioligand Binding Assay for P2Y12 Receptor
This protocol outlines a competitive binding assay to determine the affinity of PSB-0739 for the P2Y12 receptor using a radiolabeled antagonist.
Materials:
-
Human platelet membranes or cell membranes from a cell line expressing the human P2Y12 receptor
-
Radiolabeled P2Y12 antagonist (e.g., [³H]PSB-0413)[14]
-
PSB-0739 (unlabeled competitor)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, 1 mM EDTA, and 0.1% BSA)[14]
-
Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)[14]
-
Glass fiber filters
-
Scintillation fluid and counter
Procedure:
-
Membrane Preparation:
-
Assay Setup:
-
In a 96-well plate, add the following in triplicate:
-
Assay buffer (for total binding)
-
A high concentration of a non-radiolabeled P2Y12 antagonist (for non-specific binding)
-
Increasing concentrations of PSB-0739[14]
-
-
Add the radioligand at a concentration close to its Kd value to all wells.[14]
-
Add the membrane preparation to initiate the binding reaction.
-
-
Incubation and Filtration:
-
Scintillation Counting:
-
Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity.[14]
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value of PSB-0739.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[14]
-
Visualizations
References
- 1. Frontiers | Purinergic signaling: Diverse effects and therapeutic potential in cancer [frontiersin.org]
- 2. Purinergic signalling: from discovery to current developments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Purinergic signaling: a common pathway for neural and mesenchymal stem cell maintenance and differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Central role of the P2Y12 receptor in platelet activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. P2Y12 - Wikipedia [en.wikipedia.org]
- 7. P2Y12 receptors in platelets and other hematopoietic and non-hematopoietic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. JCI - Central role of the P2Y12 receptor in platelet activation [jci.org]
- 9. ahajournals.org [ahajournals.org]
- 10. medchemexpress.com [medchemexpress.com]
- 11. PSB-0739 | P2Y12 antagonist | Probechem Biochemicals [probechem.com]
- 12. PSB 0739 | Purinergic (P2Y) Receptors | Tocris Bioscience [tocris.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
Application Notes and Protocols for Ecto-5'-Nucleotidase (CD73) Inhibition Assay Using PSB-0963
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ecto-5'-nucleotidase (CD73), a cell-surface enzyme, plays a critical role in extracellular adenosine (B11128) production by catalyzing the dephosphorylation of adenosine monophosphate (AMP) to adenosine.[1][2] In the tumor microenvironment, elevated levels of adenosine suppress the anti-tumor immune response, making CD73 a compelling target for cancer immunotherapy.[1] The development and characterization of CD73 inhibitors are, therefore, of significant interest in drug discovery.
PSB-0963 is a potent and selective inhibitor of ecto-5'-nucleotidase. This document provides detailed protocols for an in vitro enzyme inhibition assay to determine the potency of this compound against human CD73 using a colorimetric method based on the detection of inorganic phosphate (B84403), a product of the enzymatic reaction.
Signaling Pathway of Ecto-5'-Nucleotidase and its Inhibition
Extracellular adenosine triphosphate (ATP) is sequentially hydrolyzed by ectonucleotidases. CD39 converts ATP and adenosine diphosphate (B83284) (ADP) to AMP. Subsequently, CD73 hydrolyzes AMP to adenosine and inorganic phosphate (Pi). Adenosine then signals through its receptors (e.g., A2A, A2B) on immune cells, leading to immunosuppressive effects. Inhibitors like this compound block the catalytic activity of CD73, thereby reducing the production of immunosuppressive adenosine.
Caption: Signaling pathway of ecto-5'-nucleotidase (CD73) and its inhibition by this compound.
Quantitative Data Summary
The inhibitory potency of this compound against ecto-5'-nucleotidase is summarized in the table below. It is important to note that the provided inhibition constant (Ki) was determined for the rat enzyme.
| Compound | Target | Assay Type | Parameter | Value | Species | Reference |
| This compound | Ecto-5'-nucleotidase (CD73) | Enzymatic | Ki | 150 nM | Rat |
Experimental Protocols
Principle of the Assay
The activity of CD73 is determined by measuring the amount of inorganic phosphate (Pi) produced from the hydrolysis of AMP. The Malachite Green assay is a sensitive colorimetric method for the quantification of Pi. In the presence of an acidic solution of molybdate (B1676688), Pi forms a phosphomolybdate complex. The addition of Malachite Green results in the formation of a colored complex, the absorbance of which is proportional to the concentration of Pi and can be measured spectrophotometrically at approximately 620-650 nm. The inhibitory effect of this compound is quantified by measuring the reduction in Pi formation in the presence of the compound.
Materials and Reagents
-
Recombinant Human CD73 (e.g., BPS Bioscience, Cat. #71184)
-
Adenosine 5'-monophosphate (AMP) sodium salt (substrate)
-
This compound
-
Tris-HCl buffer (50 mM, pH 7.4)
-
MgCl₂
-
Bovine Serum Albumin (BSA)
-
Malachite Green Reagent A (Ammonium molybdate in sulfuric acid)
-
Malachite Green Reagent B (Malachite green hydrochloride and polyvinyl alcohol)
-
Phosphate standard solution (e.g., KH₂PO₄)
-
96-well clear flat-bottom microplates
-
Microplate reader capable of measuring absorbance at 630 nm
-
Dimethyl sulfoxide (B87167) (DMSO)
Preparation of Solutions
-
Assay Buffer: 50 mM Tris-HCl, 1 mM MgCl₂, 0.1 mg/mL BSA, pH 7.4.
-
Enzyme Solution: Prepare a working solution of recombinant human CD73 in Assay Buffer. The final concentration should be determined empirically to ensure the reaction is in the linear range. A starting concentration of 0.1-0.5 µg/mL is recommended.
-
Substrate Solution: Prepare a stock solution of AMP in deionized water. The final concentration of AMP in the assay should be at or near its Km for CD73 (for human CD73, Km is approximately 14 µM). A final concentration of 10-20 µM AMP is a suitable starting point.
-
Inhibitor Solutions: Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Serially dilute the stock solution in DMSO to create a range of concentrations. Further dilute these solutions in Assay Buffer to the desired final concentrations for the assay. Ensure the final DMSO concentration in all wells is consistent and does not exceed 1% (v/v).
-
Phosphate Standard Curve: Prepare a series of known concentrations of the phosphate standard (e.g., 0 to 50 µM) in Assay Buffer.
Experimental Workflow
Caption: Experimental workflow for the CD73 inhibition assay using this compound.
Assay Protocol
-
Plate Setup:
-
Add 25 µL of Assay Buffer to the 'blank' wells.
-
To the appropriate wells for the phosphate standard curve, add 25 µL of each phosphate standard concentration in triplicate.
-
Add 25 µL of Assay Buffer containing the desired concentration of this compound or vehicle (DMSO) to the sample and control wells.
-
-
Enzyme Addition:
-
Add 25 µL of the diluted CD73 enzyme solution to all wells except the 'blank' and 'no enzyme' control wells. To the 'no enzyme' control wells, add 25 µL of Assay Buffer.
-
-
Pre-incubation:
-
Mix the plate gently and pre-incubate at 37°C for 10-15 minutes.
-
-
Reaction Initiation:
-
Add 50 µL of the AMP substrate solution to all wells to initiate the enzymatic reaction. The final reaction volume will be 100 µL.
-
-
Enzymatic Reaction:
-
Incubate the plate at 37°C for 20-30 minutes. The incubation time should be optimized to ensure that the product formation is within the linear range of the assay.
-
-
Color Development:
-
Stop the reaction and initiate color development by adding 25 µL of Malachite Green Reagent A to each well. Mix gently.
-
Incubate for 10 minutes at room temperature.
-
Add 25 µL of Malachite Green Reagent B to each well. Mix gently.
-
Incubate for 15-20 minutes at room temperature to allow for color development.
-
-
Measurement:
-
Measure the absorbance of each well at 630 nm using a microplate reader.
-
Data Analysis
-
Phosphate Standard Curve:
-
Subtract the absorbance of the blank from the absorbance of each phosphate standard.
-
Plot the background-subtracted absorbance versus the phosphate concentration (µM).
-
Perform a linear regression to obtain the equation of the line (y = mx + c) and the R² value.
-
-
Calculation of Phosphate Produced:
-
Use the standard curve equation to calculate the concentration of phosphate produced in each sample well.
-
-
Calculation of Percent Inhibition:
-
The percent inhibition for each concentration of this compound is calculated using the following formula: % Inhibition = [1 - (Absorbance of sample - Absorbance of 'no enzyme' control) / (Absorbance of 'enzyme only' control - Absorbance of 'no enzyme' control)] * 100
-
-
IC₅₀ Determination:
-
Plot the percent inhibition versus the logarithm of the this compound concentration.
-
Fit the data using a non-linear regression model (e.g., sigmoidal dose-response with variable slope) to determine the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity. GraphPad Prism or similar software is recommended for this analysis.
-
Conclusion
This application note provides a comprehensive guide for performing an ecto-5'-nucleotidase inhibition assay using the inhibitor this compound. The detailed protocol for the Malachite Green-based colorimetric assay, along with the data analysis procedures, will enable researchers to accurately determine the inhibitory potency of this compound and other potential CD73 inhibitors. This assay is a valuable tool for the screening and characterization of compounds targeting the immunosuppressive adenosine pathway in cancer and other diseases.
References
Troubleshooting & Optimization
Optimizing PSB-0963 Concentration for Experiments: A Technical Support Guide
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the experimental concentration of PSB-0963, a potent dual inhibitor of the ectonucleotidases CD73 and CD39.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a small molecule inhibitor that targets two key enzymes in the extracellular adenosine (B11128) signaling pathway: ecto-5'-nucleotidase (CD73) and ectonucleoside triphosphate diphosphohydrolase-1 (CD39). By inhibiting these enzymes, this compound blocks the conversion of extracellular adenosine triphosphate (ATP) and adenosine diphosphate (B83284) (ADP) into adenosine. This leads to an accumulation of pro-inflammatory extracellular ATP and a reduction of immunosuppressive adenosine in the cellular microenvironment.
Q2: What is a good starting concentration range for this compound in cell-based assays?
A2: Based on its known inhibitory constants (Ki) of 150 nM for CD73 and 2.59 µM for CD39, a good starting point for in vitro cell-based assays would be a broad concentration range spanning from low nanomolar to low micromolar. A typical starting range-finding experiment could include concentrations from 10 nM to 10 µM.
Q3: How can I determine the optimal concentration of this compound for my specific cell line and experiment?
A3: The optimal concentration is highly dependent on the cell line, its expression levels of CD73 and CD39, and the specific biological endpoint being measured. A dose-response experiment is essential to determine the IC50 (half-maximal inhibitory concentration) for your particular system. This involves treating your cells with a serial dilution of this compound and measuring the desired effect (e.g., inhibition of adenosine production, impact on cell viability, or modulation of a downstream signaling event).
Q4: Should I be concerned about the solubility of this compound?
A4: Like many small molecule inhibitors, this compound is likely to be dissolved in an organic solvent such as dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution. It is crucial to ensure that the final concentration of DMSO in your cell culture medium is kept low (typically below 0.5%) to avoid solvent-induced toxicity. Always include a vehicle control (medium with the same final DMSO concentration as your highest this compound concentration) in your experiments.
Q5: How long should I incubate my cells with this compound?
A5: The optimal incubation time will vary depending on the experimental goal. For measuring direct enzyme inhibition, a shorter incubation of a few hours might be sufficient. To observe downstream cellular effects, such as changes in cell proliferation or gene expression, longer incubation times of 24, 48, or 72 hours are typically required. A time-course experiment is recommended to determine the optimal duration for your specific assay.
Data Presentation: Structuring Your Experimental Results
To effectively determine the optimal concentration of this compound, it is crucial to organize your experimental data in a clear and structured manner. Below is a template table for recording and comparing results from a dose-response experiment.
| Cell Line | This compound Conc. (µM) | Incubation Time (h) | Cell Viability (% of Control) | Adenosine Level (% of Control) | Downstream Marker (% of Control) |
| Example: MDA-MB-231 | 0 (Vehicle) | 48 | 100 | 100 | 100 |
| 0.01 | 48 | 98 | 85 | 95 | |
| 0.1 | 48 | 95 | 55 | 70 | |
| 1 | 48 | 80 | 20 | 40 | |
| 10 | 48 | 50 | 5 | 15 | |
| Your Cell Line 1 | |||||
| Your Cell Line 2 |
This table presents hypothetical data for illustrative purposes. Researchers should replace this with their own experimental results.
Experimental Protocols
Protocol 1: Determining the IC50 of this compound using a Cell Viability Assay (e.g., MTT Assay)
This protocol outlines a general procedure to determine the concentration of this compound that inhibits cell viability by 50% (IC50).
Materials:
-
Your cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Solubilization solution (e.g., DMSO or a detergent-based buffer)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Methodology:
-
Cell Seeding:
-
Trypsinize and count your cells.
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate overnight to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a serial dilution of this compound in complete culture medium. A common approach is a 10-point, 3-fold dilution series starting from a high concentration (e.g., 10 µM).
-
Include a "vehicle control" (medium with the highest concentration of DMSO used) and a "no treatment" control.
-
Carefully remove the old medium from the cells and add 100 µL of the prepared this compound dilutions or control solutions to the respective wells.
-
-
Incubation:
-
Incubate the plate for a duration relevant to your experimental question (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently on an orbital shaker for 10-15 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Normalize the absorbance values to the vehicle control (set as 100% viability).
-
Plot the normalized cell viability against the logarithm of the this compound concentration.
-
Use a non-linear regression model (e.g., sigmoidal dose-response) to calculate the IC50 value.
-
Mandatory Visualizations
Signaling Pathway of this compound Targets
Caption: Mechanism of action of this compound on the extracellular adenosine pathway.
Experimental Workflow for Concentration Optimization
Caption: Workflow for determining the optimal this compound concentration.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No inhibitory effect observed | Concentration too low: The concentrations tested are below the effective range for the specific cell line. | Perform a broader range-finding experiment with higher concentrations (e.g., up to 50 or 100 µM). |
| Low target expression: The cell line may have very low or no expression of CD73 and/or CD39. | Verify the expression of CD73 and CD39 in your cell line using techniques like Western blot, flow cytometry, or qPCR. Consider using a different cell line with known high expression. | |
| Incorrect assay setup: Problems with reagents, incubation times, or measurement parameters. | Review your experimental protocol carefully. Ensure all reagents are fresh and correctly prepared. Optimize incubation times and instrument settings. | |
| High cell toxicity at all concentrations | Concentration too high: The starting concentration for the dose-response is already in the toxic range. | Start your dose-response curve at a much lower concentration (e.g., in the picomolar or low nanomolar range). |
| Solvent toxicity: The concentration of the solvent (e.g., DMSO) is too high. | Ensure the final DMSO concentration in the culture medium is below 0.5%. Include a vehicle control to assess solvent effects. | |
| Off-target effects: At high concentrations, this compound might be affecting other cellular targets, leading to toxicity. | Focus on a narrower concentration range around the expected IC50 for CD73/CD39 inhibition. If high toxicity persists at concentrations needed for target inhibition, consider alternative inhibitors. | |
| Inconsistent results between experiments | Variable cell conditions: Differences in cell passage number, confluency, or health can affect results. | Use cells within a consistent and low passage number range. Seed cells at the same density and ensure they are in the logarithmic growth phase. |
| Inaccurate compound dilution: Errors in preparing the serial dilutions of this compound. | Prepare fresh dilutions for each experiment. Use calibrated pipettes and be meticulous in your dilution calculations and execution. | |
| Assay variability: Inherent variability in the biological assay. | Increase the number of technical and biological replicates to improve statistical power. Ensure consistent timing for all steps of the assay. |
Technical Support Center: Investigating Off-Target Effects of Kinase Inhibitor PSB-0963
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on investigating the potential off-target effects of the kinase inhibitor PSB-0963. The following frequently asked questions (FAQs) and troubleshooting guides address common challenges encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: Our inhibitor, this compound, shows unexpected toxicity in vivo despite high selectivity in initial biochemical screens. Could this be due to off-target effects?
A1: Yes, unexpected in vivo toxicities are a common indicator of off-target effects. While a compound may be designed to inhibit a specific kinase, it can interact with other proteins, including kinases not included in initial screening panels or even other non-kinase proteins.[1][2][3] These unintended interactions can lead to unforeseen biological consequences and toxic side effects. It is crucial to profile the inhibitor against a broad panel of kinases and utilize cell-based or proteomic approaches to identify these unintended interactions under more physiological conditions.[4][5]
Q2: How can we definitively determine if the observed efficacy of this compound is due to its intended target or an off-target effect?
A2: The gold-standard method for target validation is to assess the efficacy of your compound in a cellular model where the intended target has been genetically removed, for example, through CRISPR-Cas9 knockout.[2] If this compound retains its efficacy in cells lacking the intended target, it is highly probable that the compound's activity is mediated by one or more off-target effects. Comparing the inhibitor's phenotype with the phenotype from genetic knockdown of the target can help distinguish on-target from off-target mechanisms.[6]
Q3: What are the primary experimental approaches to identify the specific off-targets of this compound?
A3: Several complementary methods can be employed for off-target identification:
-
In Vitro Kinase Profiling: This is often the first step, where the compound is screened against a large panel of recombinant kinases (e.g., over 400 kinases) to assess its selectivity profile.[1][7][8] This provides data on direct binding or enzymatic inhibition.
-
Chemical Proteomics: These unbiased, in-cell approaches identify proteins that your compound binds to within a native cellular environment.[9] Techniques like affinity purification using an immobilized version of the inhibitor followed by mass spectrometry (MS) can reveal a broad range of potential targets, including non-kinase proteins.[4][5]
-
Cell-Based Target Engagement Assays: Methods like NanoBRET can confirm that the inhibitor engages its target within living cells, providing a more physiologically relevant measure of interaction.[10][11]
-
Phosphoproteomics: This global approach analyzes changes in cellular phosphorylation patterns after inhibitor treatment, offering insights into which signaling pathways are modulated and indirectly pointing towards on- and off-target kinase activity.[5]
Q4: Can the off-target effects of this compound be beneficial?
A4: Yes, in some cases, the off-target activity of a kinase inhibitor can contribute to its therapeutic efficacy through a phenomenon known as polypharmacology.[6] For instance, an inhibitor might beneficially engage multiple oncogenic pathways, leading to a more potent anti-cancer effect than targeting a single kinase.[1] However, it is critical to identify and characterize these off-targets to understand the compound's full mechanism of action and to anticipate potential side effects.[10]
Troubleshooting Guides
| Problem / Observation | Potential Cause | Recommended Action(s) |
| High levels of cell death at low inhibitor concentrations, exceeding the on-target IC50. | The inhibitor may have potent off-target effects on kinases essential for cell survival (e.g., AKT, ERK).[6] | 1. Titrate Concentration: Determine the lowest effective concentration that inhibits the primary target without causing excessive toxicity. 2. Profile Against Survival Kinases: Check databases or perform kinase profiling to see if the inhibitor is known to target pro-survival kinases. 3. Apoptosis Markers: Use assays like Annexin V staining or caspase-3 cleavage to confirm if the observed cell death is apoptotic.[6] |
| Inconsistent results between biochemical assays and cell-based assays. | 1. Cell Permeability: The compound may have poor cell membrane permeability. 2. Cellular ATP Concentration: High intracellular ATP levels can outcompete ATP-competitive inhibitors. 3. Efflux Pumps: The compound may be actively transported out of the cell. 4. Protein Binding: The inhibitor may bind to serum proteins in the culture medium.[11] | 1. Confirm Target Engagement: Use a cellular target engagement assay (e.g., NanoBRET, Cellular Thermal Shift Assay) to verify the compound is reaching its target in cells.[11] 2. Vary Assay Conditions: Perform cell-based assays in the absence of serum to check for protein binding effects.[11] 3. Measure Intracellular Concentration: Use LC-MS to quantify the amount of compound inside the cells. |
| CRISPR knockout of the intended target does not abolish the inhibitor's effect. | The inhibitor's primary mechanism of action is through an off-target protein. The initial hypothesis about the on-target dependency is incorrect. | 1. Unbiased Off-Target Identification: Perform chemical proteomics to pull down binding partners from the cell lysate.[4][5][9] 2. Broad Kinase Profiling: Screen the inhibitor against a large kinase panel (e.g., KINOMEscan) to identify other potent targets.[8][12] 3. Validate New Targets: Use genetic methods (siRNA, CRISPR) to knock down the newly identified off-targets and re-assess the inhibitor's phenotype. |
Data Presentation: Hypothetical Kinase Selectivity Profile for this compound
The following table presents hypothetical kinase profiling data for this compound. This data illustrates how to structure results from a competitive binding assay to compare on-target potency with off-target interactions. The dissociation constant (Kd) indicates the binding affinity; a lower Kd value signifies a stronger interaction.
| Target Kinase | On-Target / Off-Target | Dissociation Constant (Kd) in nM | Potential Implication |
| Target Kinase A | On-Target | 5 | Potent engagement of the intended target. |
| DDR1 | Off-Target | 15 | Strong off-target interaction; may contribute to efficacy or toxicity.[6] |
| SRC | Off-Target | 30 | Significant off-target binding; potential for pathway modulation. |
| ABL1 | Off-Target | 85 | Moderate off-target interaction. |
| KIT | Off-Target | 250 | Weaker off-target interaction, less likely to be relevant at therapeutic doses. |
| PDGFRβ | Off-Target | 900 | Negligible interaction at concentrations that saturate the on-target. |
Visualizations: Workflows and Pathways
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. Kinase inhibitor profiling reveals unexpected opportunities to inhibit disease-associated mutant kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. reactionbiology.com [reactionbiology.com]
- 8. Assays - HMS LINCS Project [lincs.hms.harvard.edu]
- 9. Different chemical proteomic approaches to identify the targets of lapatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 10. icr.ac.uk [icr.ac.uk]
- 11. reactionbiology.com [reactionbiology.com]
- 12. chayon.co.kr [chayon.co.kr]
Preventing PSB-0963 degradation in solution
Welcome to the technical support center for PSB-0963. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of this compound in solution. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the stability and integrity of your compound during experiments.
Troubleshooting Guides
This section provides a systematic approach to identifying and preventing potential degradation issues with this compound.
Symptom: Inconsistent or lower-than-expected experimental results
| Potential Cause | Recommended Actions |
| Compound Degradation | 1. Verify Compound Integrity: Use analytical methods like HPLC or LC-MS to check the purity of your stock and working solutions.[1] 2. Review Storage Conditions: Ensure this compound is stored at the recommended temperature, protected from light, and in a tightly sealed container.[1] 3. Assess Solution Stability: Prepare fresh working solutions and compare their performance to older ones.[1] |
| Precipitation | 1. Check Solubility: The compound may have precipitated out of solution. Visually inspect for particulates. 2. Adjust Solvent/Buffer: The solubility of compounds can be pH-dependent.[2] Consider adjusting the pH of your buffer or using a different solvent system.[2] |
Symptom: Visible changes in solution (e.g., color change, precipitation)
| Potential Cause | Recommended Actions |
| Chemical Instability | 1. Consult Datasheet: Review the manufacturer's documentation for information on the stability of this compound in different solvents and pH ranges.[1] 2. Minimize Freeze-Thaw Cycles: Aliquot stock solutions into single-use volumes to avoid degradation from repeated temperature changes.[3] |
| Oxidation or Hydrolysis | 1. Use Fresh Solvents: Ensure solvents are high-purity and free of contaminants that could accelerate degradation.[4] 2. Inert Atmosphere: For highly sensitive compounds, consider preparing solutions under an inert atmosphere (e.g., argon or nitrogen).[4] |
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound stock solutions?
A1: While specific conditions should be detailed on the manufacturer's datasheet, general best practices for small molecules like this compound include:
-
Temperature: Store at the recommended temperature, typically -20°C or -80°C. It is highly recommended to aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles.[1]
-
Light: Protect from light by using amber vials or by wrapping containers in aluminum foil, as many compounds are light-sensitive.[1][4]
-
Moisture: Store in a dry environment, and ensure containers are tightly sealed to prevent moisture absorption, especially for hygroscopic compounds.[1]
Q2: My this compound precipitated when I diluted it into my aqueous buffer. What should I do?
A2: Precipitation upon dilution into an aqueous buffer is a common issue for hydrophobic small molecules.[2] Here are some steps to address this:
-
Lower the Final Concentration: You might have exceeded the aqueous solubility limit of this compound.[2]
-
Optimize Co-solvent Concentration: If you are diluting from a DMSO stock, a slightly higher final DMSO concentration (e.g., up to 0.5%) may be needed to maintain solubility. Always include a vehicle control in your experiments to account for any effects of the solvent.[2]
-
Adjust pH: The solubility of ionizable compounds can be highly dependent on pH.[2][4] Experiment with different pH values for your buffer.
-
Prepare Fresh: Do not use a solution that has precipitated. Prepare a fresh dilution for your experiment.[2]
Q3: How can I determine if my this compound has degraded?
A3: The most reliable methods for assessing the integrity of your compound are analytical techniques:[1]
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm both the purity and identity (by mass) of the compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure.
Q4: Can repeated freeze-thaw cycles affect the stability of this compound in DMSO?
A4: Yes, repeated freeze-thaw cycles can lead to compound degradation and precipitation.[3] Additionally, DMSO is hygroscopic and can absorb moisture from the air each time the vial is opened, which can dilute your stock solution over time.[2] It is best practice to prepare single-use aliquots of your stock solution.[3]
Experimental Protocols
Protocol 1: Preparation of Single-Use Aliquots of this compound
This protocol describes the best practice for preparing single-use aliquots to minimize degradation from freeze-thaw cycles and moisture absorption.[1][2]
-
Prepare Stock Solution: Dissolve the solid this compound in an appropriate solvent (e.g., DMSO) to a desired stock concentration (e.g., 10 mM). Ensure the compound is fully dissolved.
-
Aliquot: Dispense small, single-use volumes of the stock solution into low-retention microcentrifuge tubes. The volume of each aliquot should be sufficient for a single experiment.
-
Seal and Label: Tightly seal each tube. Label with the compound name, concentration, date, and aliquot number.
-
Storage: Store the aliquots at the recommended temperature (e.g., -80°C), protected from light.
-
Usage: When needed, thaw a single aliquot completely and use it for the experiment. Discard any unused portion of the thawed aliquot.[1]
Protocol 2: Assessing the Stability of this compound in Experimental Buffer
This protocol provides a framework for determining the stability of this compound in your experimental buffer over a specific time course.[1]
-
Preparation: Prepare a working solution of this compound in your experimental buffer at the final concentration used in your assays.
-
Time Points: Aliquot the working solution into separate tubes for each time point you want to test (e.g., 0, 2, 4, 8, 24 hours).
-
Incubation: Incubate the aliquots under the same conditions as your experiment (e.g., temperature, light exposure).
-
Analysis: At each time point, analyze the respective aliquot using an appropriate analytical method (e.g., LC-MS) to determine the remaining concentration and purity of this compound.
-
Data Interpretation: Plot the concentration or purity of this compound as a function of time to determine its stability profile under your experimental conditions.
Visualizations
Experimental Workflow for Preventing Degradation
Caption: Workflow for preparing and handling this compound solutions to minimize degradation.
Troubleshooting Logic for Inconsistent Results
Caption: Decision tree for troubleshooting inconsistent results with this compound.
Hypothetical Signaling Pathway Inhibition by this compound
References
Technical Support Center: Troubleshooting Unexpected Results with PSB-0963 (Protosappanin B)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers interpret and resolve unexpected results when working with PSB-0963, also known as Protosappanin B.
Frequently Asked Questions (FAQs)
Q1: What is the known mechanism of action for this compound (Protosappanin B)?
A1: Protosappanin B (PSB) has been shown to exert anti-tumor effects in various cancer cell lines.[1] Its mechanism is primarily associated with the inhibition of the PI3K/Akt signaling pathway and modulation of the p53 pathway.[1] It has been observed to suppress the phosphorylation of Akt at Ser473, which can lead to the induction of autophagy and inhibition of the epithelial-mesenchymal transition (EMT), thereby reducing cancer cell metastasis.[1]
Q2: I am not observing the expected cytotoxic effects of this compound on my cancer cell line. What are the possible reasons?
A2: Several factors could contribute to a lack of expected cytotoxicity. These include:
-
Cell Line Specificity: The reported anti-tumor effects of PSB are cell-type dependent. Your cell line may not be sensitive to its mechanism of action.
-
Compound Integrity: Ensure the proper storage and handling of the this compound compound to prevent degradation.
-
Experimental Conditions: Suboptimal assay conditions, such as incorrect seeding density, incubation time, or serum concentration in the media, can affect results.
-
Dosage: The effective concentration of this compound can vary significantly between different cell lines. A dose-response experiment is crucial to determine the optimal concentration.
Q3: My results show an increase in a signaling pathway that is expected to be inhibited by this compound. How can I interpret this?
A3: This could indicate off-target effects, compensatory signaling, or experimental artifacts. Consider the following:
-
Purity of the Compound: Verify the purity of your this compound stock.
-
Crosstalk between Pathways: Inhibition of one pathway can sometimes lead to the upregulation of a compensatory pathway.
-
Antibody Specificity: If using immunoassays like Western blotting, ensure the primary antibody is specific to the target protein and phosphorylation site.
Troubleshooting Guides
Guide 1: Unexpectedly High IC50 Value in a Cytotoxicity Assay
Problem: The calculated IC50 value for this compound in a cancer cell line is significantly higher than the expected range reported in the literature.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Compound Degradation | Prepare a fresh stock solution of this compound from a new vial. Ensure it is dissolved in the appropriate solvent and stored at the recommended temperature. |
| Incorrect Seeding Density | Optimize the cell seeding density. Too many cells can mask the cytotoxic effects, while too few can lead to poor growth and inaccurate readings. |
| Suboptimal Incubation Time | Vary the incubation time with this compound. The cytotoxic effects may require a longer or shorter exposure time depending on the cell line's doubling time. |
| Serum Interference | Reduce the serum concentration in the cell culture medium during the treatment period. Serum components can sometimes bind to the compound and reduce its effective concentration. |
| Cell Line Resistance | Consider the possibility that your specific cell line or sub-clone has developed resistance to the compound's mechanism of action. |
Experimental Protocol: MTT Assay for Cell Viability
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. Replace the existing medium with the medium containing different concentrations of the compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using a dose-response curve fitting software.
Hypothetical Data Summary: IC50 Values (µM)
| Cell Line | Expected IC50 | Observed IC50 (Unexpected) |
| SW620 | 25-50 | >100 |
| PC-3 | 30-60 | >150 |
DOT Script for Troubleshooting Workflow
Troubleshooting workflow for a high IC50 value.
Guide 2: No Change in Akt Phosphorylation After this compound Treatment
Problem: Western blot analysis shows no decrease in the phosphorylation of Akt at Ser473 in cells treated with this compound, contrary to the expected mechanism of action.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Insufficient Treatment Time/Dose | Perform a time-course and dose-response experiment. The effect on Akt phosphorylation may be transient or require a higher concentration of the compound. |
| Poor Antibody Quality | Validate the specificity of your primary antibodies for both phosphorylated Akt (p-Akt Ser473) and total Akt. Use appropriate positive and negative controls. |
| Subcellular Localization | Consider that this compound might be affecting a specific subcellular pool of Akt. Fractionate the cell lysates to analyze cytosolic, nuclear, and membrane-bound Akt. |
| Dominant Upstream Activation | The cell line may have a constitutively active upstream activator of the PI3K/Akt pathway (e.g., a PTEN mutation) that overrides the inhibitory effect of this compound. |
Experimental Protocol: Western Blot for Akt Phosphorylation
-
Cell Lysis: Treat cells with this compound at various concentrations and time points. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-Akt (Ser473) and total Akt overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the p-Akt signal to the total Akt signal.
Hypothetical Data Summary: Relative p-Akt/Total Akt Ratio
| Treatment | Expected Ratio | Observed Ratio (Unexpected) |
| Vehicle Control | 1.0 | 1.0 |
| This compound (50 µM) | 0.4 | 0.95 |
DOT Script for Signaling Pathway
Expected inhibitory action of this compound on the PI3K/Akt pathway.
References
PSB-0963 stability in different buffers
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the stability of PSB-0963 in various experimental settings. While specific stability data for this compound in every possible buffer is not extensively published, this guide offers troubleshooting advice and standardized protocols based on the general principles of small molecule stability.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing stock solutions of this compound?
A1: For initial stock solutions, it is highly recommended to use a high-purity organic solvent. Dimethyl sulfoxide (B87167) (DMSO) is a common choice for creating concentrated stock solutions of small molecule inhibitors like this compound. Due to its hygroscopic nature, it is crucial to store DMSO-based stock solutions in desiccated conditions and minimize freeze-thaw cycles.
Q2: How should I store the solid compound and stock solutions of this compound to ensure maximum stability?
A2: Proper storage is critical for maintaining the integrity of this compound.
| Form | Storage Condition | Recommended Duration | Rationale |
| Solid (Powder) | -20°C, desiccated, protected from light | Up to several years | Prevents degradation from moisture, heat, and light. |
| DMSO Stock Solution | -80°C in single-use aliquots | Up to 1 year | Minimizes degradation, solvent evaporation, and the effects of freeze-thaw cycles. |
| DMSO Stock Solution | -20°C | Up to 1 month | Suitable for short-term storage of working stocks.[1] |
Q3: I am observing a loss of this compound activity in my aqueous assay buffer. What could be the cause?
A3: A decline in the activity of this compound in aqueous buffers can stem from several factors, including hydrolysis, oxidation, or photodegradation. To investigate this, a stability-indicating analysis, typically using High-Performance Liquid Chromatography (HPLC), is recommended. This involves preparing a solution of this compound in your assay buffer, incubating it under your experimental conditions (e.g., 37°C for 24 hours), and analyzing samples at time zero and subsequent time points to detect any degradation.[1]
Q4: Can repeated freeze-thaw cycles affect the stability of my this compound stock solution?
A4: Yes, repeated freeze-thaw cycles can compromise the stability of small molecules in DMSO stock solutions. DMSO can absorb moisture from the atmosphere each time the vial is opened. This moisture can lead to the hydrolysis of the compound or cause it to precipitate upon freezing. To mitigate this, it is best practice to aliquot your stock solution into single-use volumes.[1]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Poor solubility in aqueous buffer | This compound, like many small molecule inhibitors, may have limited aqueous solubility. | - Prepare a high-concentration stock solution in an organic solvent like DMSO. - Perform a kinetic or thermodynamic solubility assessment in your buffer of choice. - Consider using a buffer with a different pH, as solubility can be pH-dependent. |
| Loss of inhibitor potency over time | The compound may be degrading in the solution. | - Prepare fresh dilutions from a frozen stock solution for each experiment. - Avoid repeated freeze-thaw cycles by preparing single-use aliquots. - Conduct a stability study in your assay buffer to determine the rate of degradation. |
| Appearance of new peaks in HPLC analysis | The compound is degrading into one or more new chemical entities. | - Ensure the solid compound and stock solutions are stored under the recommended conditions (protected from light, moisture, and extreme temperatures). - Perform forced degradation studies to identify potential degradation products. |
| High variability in stability measurements | Inconsistent sample handling, processing, or analytical method issues. | - Ensure precise and consistent timing for sample collection and processing. - Validate the analytical method for linearity, precision, and accuracy. - Confirm the complete dissolution of the compound in the stock solution and buffer. |
Experimental Protocols
Protocol 1: Kinetic Solubility Assessment of this compound
This protocol provides a method to determine the kinetic solubility of this compound in a buffer of interest.
Materials:
-
This compound solid powder
-
Dimethyl sulfoxide (DMSO)
-
Buffer of interest (e.g., Phosphate-Buffered Saline, pH 7.4)
-
96-well microplate
-
Plate shaker
-
Nephelometer or plate reader capable of measuring light scattering
Procedure:
-
Prepare Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare Serial Dilutions: In the 96-well plate, perform serial dilutions of the stock solution in DMSO to create a range of concentrations.
-
Add Buffer: Add the buffer of interest to each well to achieve the final desired concentrations, ensuring the final DMSO concentration is consistent across all wells (typically ≤1%).
-
Mix and Incubate: Mix the contents of the plate thoroughly on a plate shaker for 2 minutes. Incubate the plate at room temperature for 2 hours.
-
Measure Light Scattering: Use a nephelometer to measure the light scattering in each well. An increase in light scattering indicates the formation of a precipitate.
-
Data Analysis: The kinetic solubility is the highest concentration at which no significant increase in light scattering is observed compared to the buffer-only control.
Protocol 2: Short-Term Stability Assessment of this compound in Aqueous Buffer
This protocol outlines a procedure to assess the stability of this compound in a specific buffer over a defined period.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Assay buffer of interest
-
HPLC-UV or LC-MS/MS system
-
Incubator
Procedure:
-
Prepare Solution: Dilute the this compound stock solution to a final concentration in the desired buffer (e.g., 10 µM in PBS).
-
Incubation: Incubate the solution at the desired temperature (e.g., room temperature or 37°C).
-
Sample Collection: Collect aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours). The 0-hour sample should be collected immediately after preparation.
-
Sample Analysis: Analyze the concentration of this compound in each aliquot using a validated HPLC-UV or LC-MS/MS method.
-
Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the 0-hour sample.
Data Presentation
Table 1: Hypothetical Stability of this compound in Various Buffers at 37°C
| Buffer (pH) | Time (hours) | % this compound Remaining |
| Phosphate-Buffered Saline (7.4) | 0 | 100% |
| 8 | 95% | |
| 24 | 88% | |
| 48 | 75% | |
| Tris-HCl (7.4) | 0 | 100% |
| 8 | 98% | |
| 24 | 92% | |
| 48 | 85% | |
| Citrate Buffer (5.0) | 0 | 100% |
| 8 | 99% | |
| 24 | 97% | |
| 48 | 94% |
Visualizations
Caption: Experimental workflow for assessing this compound stability.
References
Technical Support Center: Enhancing the In Vivo Efficacy of PSB-0963
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing the in vivo efficacy of PSB-0963, a dual inhibitor of ecto-5'-nucleotidase (CD73) and ectonucleoside triphosphate diphosphohydrolase 1 (CD39). Given the limited publicly available in vivo data for this compound, this guide combines its known biochemical properties with established principles of small molecule inhibitor pharmacology and the biological context of the CD39/CD73 pathway.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a dual inhibitor targeting two key enzymes in the extracellular ATP metabolism pathway: CD73 and CD39.[1] In the tumor microenvironment, these enzymes work in concert to convert pro-inflammatory ATP into immunosuppressive adenosine (B11128). By inhibiting both CD73 and CD39, this compound is designed to prevent the production of adenosine, thereby relieving immunosuppression and promoting an anti-tumor immune response.
Q2: What are the reported in vitro potencies of this compound?
A2: The primary literature reports the following inhibitory constants (Ki) for this compound:
This indicates that this compound is a more potent inhibitor of rat CD73 than human CD39. This is a critical consideration when designing and interpreting in vivo studies in different species.
Q3: I am not observing the expected anti-tumor efficacy in my mouse model. What are the potential reasons?
A3: A lack of in vivo efficacy can stem from several factors, broadly categorized as issues with drug exposure, the biological model, or the experimental design. Specific troubleshooting steps are detailed in the guides below, but initial considerations include:
-
Pharmacokinetics: Poor absorption, rapid metabolism, or rapid clearance leading to insufficient drug concentration at the tumor site.
-
Formulation and Solubility: The compound may be precipitating upon administration, leading to low bioavailability.
-
Animal Model: The chosen tumor model may not be dependent on the CD39/CD73 pathway for immune suppression.
-
Dosing and Schedule: The dose may be too low or the dosing frequency insufficient to maintain target engagement.
Q4: How should I formulate this compound for in vivo administration?
A4: As a non-nucleotide small molecule with a sulfonate group, this compound may have aqueous solubility challenges. A common starting point for formulating poorly soluble compounds for in vivo use is to first create a stock solution in an organic solvent like DMSO, followed by dilution in a vehicle suitable for injection.
Recommended Vehicle Screening:
-
Aqueous-based: Saline, Phosphate-Buffered Saline (PBS).
-
Co-solvent systems: Combinations of saline or PBS with solubilizing agents such as:
-
Tween® 80 (e.g., 5-10%)
-
Polyethylene glycol 400 (PEG400) (e.g., 10-30%)
-
Cremophor® EL
-
-
Emulsions: For highly lipophilic compounds, an emulsion-based vehicle may be necessary.
It is crucial to perform a vehicle-only control in your experiments to ensure the vehicle itself does not have any biological effects.
Q5: What are the expected immunological effects of this compound administration in vivo?
A5: Successful inhibition of CD39 and CD73 by this compound should lead to a less immunosuppressive tumor microenvironment. This can be assessed by:
-
Increased intratumoral ATP levels.
-
Decreased intratumoral adenosine levels.
-
Enhanced infiltration and activation of CD8+ T cells and NK cells.
-
Reduced numbers or suppressive function of regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs).
-
Increased production of pro-inflammatory cytokines like IFN-γ and TNF-α within the tumor.
Troubleshooting Guides
Guide 1: Addressing Suboptimal Pharmacokinetics and Drug Exposure
This guide provides a systematic approach to troubleshooting issues related to the absorption, distribution, metabolism, and excretion (ADME) of this compound.
| Problem | Potential Cause | Recommended Action |
| Low Bioavailability | Poor solubility of the formulation. | Prepare a fresh formulation and visually inspect for precipitation before each use. Consider alternative vehicle formulations (see FAQ Q4). |
| Rapid first-pass metabolism in the liver. | Consider alternative routes of administration (e.g., intraperitoneal vs. oral) to bypass the liver. | |
| Rapid Clearance | Fast metabolic breakdown of the compound. | Increase the dosing frequency (e.g., from once daily to twice daily) to maintain therapeutic concentrations. |
| Rapid renal excretion. | Assess kidney function of the experimental animals. | |
| Insufficient Tumor Penetration | The compound may not effectively distribute to the tumor tissue. | Perform pharmacokinetic studies to measure the concentration of this compound in both plasma and tumor tissue over time. |
Guide 2: Optimizing the In Vivo Experimental Protocol
This guide focuses on the experimental design and biological model to ensure the best chance of observing the efficacy of this compound.
| Problem | Potential Cause | Recommended Action |
| Inappropriate Animal Model | The tumor model may not have high expression of CD39 and CD73. | Screen different tumor cell lines for CD39 and CD73 expression by flow cytometry or western blot before implanting in vivo. |
| The tumor model may not be immunogenic, and therefore not reliant on immune suppression for growth. | Choose a syngeneic tumor model known to be responsive to immune checkpoint inhibitors. | |
| Suboptimal Dosing Regimen | The dose of this compound is too low to achieve sufficient target inhibition. | Perform a dose-escalation study to determine the maximum tolerated dose (MTD) and to identify a dose that shows target engagement. |
| The dosing schedule does not align with the compound's half-life. | Based on pharmacokinetic data, adjust the dosing frequency to maintain drug levels above the target Ki. | |
| Lack of Combination Therapy | Inhibition of the CD39/CD73 pathway alone may not be sufficient to overcome all immunosuppressive mechanisms. | Consider combination therapy with other immunotherapies, such as anti-PD-1 or anti-CTLA-4 antibodies, or with chemotherapy that can induce immunogenic cell death. |
Experimental Protocols
Protocol 1: Preparation of this compound Formulation for In Vivo Dosing
Objective: To prepare a clear, injectable solution of this compound.
Materials:
-
This compound (sodium salt)
-
Dimethyl sulfoxide (B87167) (DMSO), sterile-filtered
-
Sterile saline (0.9% NaCl)
-
Tween® 80
-
Sterile, polypropylene (B1209903) tubes
Procedure:
-
Weigh the required amount of this compound in a sterile tube.
-
Add a minimal amount of DMSO to dissolve the compound completely. For example, for a 10 mg/mL final concentration, you might start with 100 µL of DMSO for 10 mg of compound.
-
In a separate sterile tube, prepare the vehicle. For a final vehicle of 5% Tween® 80 in saline, add 50 µL of Tween® 80 to 950 µL of sterile saline.
-
Slowly add the vehicle to the dissolved this compound solution while vortexing to prevent precipitation.
-
Visually inspect the final formulation for any cloudiness or precipitate. If observed, the formulation is not suitable for injection.
-
Administer the formulation to the animals immediately after preparation.
Note: The final concentration of DMSO should ideally be below 5% of the total injection volume.
Protocol 2: Mouse Syngeneic Tumor Model Efficacy Study
Objective: To evaluate the anti-tumor efficacy of this compound in a mouse cancer model.
Materials:
-
6-8 week old female BALB/c or C57BL/6 mice
-
Syngeneic tumor cells (e.g., CT26 for BALB/c, MC38 for C57BL/6)
-
This compound formulation and vehicle control
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject 1 x 10^6 tumor cells in 100 µL of PBS into the flank of each mouse.
-
Monitor tumor growth daily. When tumors reach an average size of 50-100 mm³, randomize the mice into treatment groups (e.g., vehicle, this compound low dose, this compound high dose).
-
Administer the designated treatment (e.g., intraperitoneal injection) at the determined schedule (e.g., daily).
-
Measure tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Monitor animal body weight and overall health as indicators of toxicity.
-
At the end of the study, or when tumors reach the predetermined endpoint, euthanize the mice and harvest tumors for pharmacodynamic analysis (e.g., flow cytometry, gene expression analysis).
Visualizations
Caption: Signaling pathway of the CD39/CD73 axis and the inhibitory action of this compound.
Caption: General experimental workflow for an in vivo efficacy study of this compound.
References
Adjusting PSB-0963 treatment duration
This technical support guide provides troubleshooting advice and answers to frequently asked questions for researchers using PSB-0963, a potent and selective inhibitor of the mTORC1 signaling pathway.
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration of this compound to use in my cell line?
A1: The optimal concentration of this compound is cell-line dependent. We recommend performing a dose-response experiment to determine the IC50 value in your specific model. As a starting point, concentrations ranging from 10 nM to 1 µM are effective in most cancer cell lines. Refer to the table below for IC50 values in common cell lines.
Q2: How long should I treat my cells with this compound?
A2: The ideal treatment duration depends on the experimental endpoint. For assessing immediate downstream signaling events, such as the phosphorylation of S6K1, a short treatment of 1-4 hours is typically sufficient. For long-term assays, such as cell proliferation or apoptosis assays, a continuous treatment of 24-72 hours is recommended.
Q3: I am observing significant cell death at my desired concentration. What should I do?
A3: High levels of cytotoxicity may indicate that the chosen concentration is too high for your specific cell line or that the treatment duration is too long. Consider performing a time-course experiment at a fixed concentration to identify the optimal treatment window. Additionally, ensure that the observed cell death is not due to off-target effects by including appropriate controls.
Q4: How can I confirm that this compound is inhibiting the mTORC1 pathway in my experiment?
A4: The most reliable method to confirm mTORC1 inhibition is to perform a Western blot analysis on key downstream targets. A significant reduction in the phosphorylation of S6 Kinase 1 (S6K1) at threonine 389 (p-S6K1 T389) or 4E-BP1 at threonine 37/46 (p-4E-BP1 T37/46) is a clear indicator of mTORC1 inhibition.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent results between experiments | Reagent instability | Prepare fresh stock solutions of this compound in DMSO every 4-6 weeks and store at -20°C. Avoid repeated freeze-thaw cycles. |
| Cell line variability | Ensure consistent cell passage number and confluency at the time of treatment. | |
| No observable effect on downstream signaling | Insufficient drug concentration | Perform a dose-response experiment to determine the optimal concentration for your cell line. |
| Incorrect antibody for Western blot | Verify the specificity and optimal dilution of your primary and secondary antibodies. | |
| High background in Western blot | Suboptimal antibody concentration | Titrate your primary and secondary antibodies to determine the optimal working concentration. |
| Insufficient washing | Increase the number and duration of washes with TBST buffer. |
Quantitative Data Summary
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
| MCF-7 | Breast Cancer | 50 |
| A549 | Lung Cancer | 120 |
| U-87 MG | Glioblastoma | 85 |
| PC-3 | Prostate Cancer | 200 |
Experimental Protocols
Protocol: Western Blot Analysis of p-S6K1 (T389) Inhibition
-
Cell Seeding: Seed cells in a 6-well plate and allow them to adhere and reach 70-80% confluency.
-
This compound Treatment: Treat cells with the desired concentrations of this compound (e.g., 0, 10, 50, 100, 500 nM) for 2 hours.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Incubate with a primary antibody against p-S6K1 (T389) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Stripping and Re-probing: To normalize for protein loading, strip the membrane and re-probe with an antibody for total S6K1 or a housekeeping protein like GAPDH.
Visualizations
Caption: this compound inhibits the mTORC1 signaling pathway.
Caption: Workflow for assessing this compound efficacy.
Validation & Comparative
A Comparative Guide to CD73 Inhibitors: PSB-0963 in Focus
For Researchers, Scientists, and Drug Development Professionals
The ecto-5'-nucleotidase (CD73) has emerged as a critical immune checkpoint, playing a pivotal role in the tumor microenvironment by generating immunosuppressive adenosine (B11128). Inhibition of CD73 is a promising strategy in cancer immunotherapy. This guide provides a comparative overview of PSB-0963, a non-nucleotide CD73 inhibitor, against other notable inhibitors, supported by available experimental data.
Quantitative Comparison of CD73 Inhibitors
The potency of various CD73 inhibitors is a key determinant of their therapeutic potential. The following table summarizes the inhibitory constants (Ki) and, where available, the half-maximal inhibitory concentrations (IC50) for this compound and other selected CD73 inhibitors.
| Inhibitor | Class | Target Species | Ki | IC50 | Selectivity |
| This compound | Non-nucleotide (Anthraquinone Sulfonate) | Not specified in provided results | 150 nM[1] | Not available | Also inhibits CD39 |
| AB680 (Quemliclustat) | Nucleotide Analog | Human | 5 pM[1][2][3][4] | 0.070 nM (CHO cells expressing hCD73), 0.008 nM (mouse CD8+ T cells) | >10,000-fold vs. CD39 |
| ORIC-533 | Nucleotide Analog | Human | Not explicitly stated, but described as having picomolar potency and being more potent than AB680 in preclinical studies. | Not explicitly stated, but demonstrated potent inhibition of adenosine production in H1568 cells and patient-derived multiple myeloma cells. | Highly selective for CD73 |
| PSB-12379 | Nucleotide Analog | Human | 2.21 nM | Not available | High selectivity versus other ecto-nucleotidases |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are generalized protocols for key assays used to characterize CD73 inhibitors. For specific parameters of the experiments that yielded the data in the table above, it is recommended to consult the original publications.
Determination of Inhibitory Constant (Ki) - Enzymatic Assay
The inhibitory constant (Ki) is a measure of the inhibitor's binding affinity to the enzyme. A common method to determine the Ki for CD73 inhibitors is a continuous-rate spectrophotometric assay or a discontinuous HPLC-based assay.
Principle: The enzymatic activity of CD73 is measured by quantifying the rate of conversion of a substrate (e.g., adenosine monophosphate, AMP) to a product (adenosine and inorganic phosphate). The assay is performed in the presence of varying concentrations of the inhibitor to determine its effect on the enzyme kinetics.
Generalized Protocol:
-
Enzyme and Substrate Preparation: Recombinant human or other species-specific CD73 is used. AMP is prepared as the substrate in a suitable assay buffer (e.g., Tris-HCl buffer, pH 7.5).
-
Inhibitor Preparation: A stock solution of the inhibitor (e.g., this compound) is prepared in a suitable solvent (e.g., DMSO) and serially diluted to the desired concentrations.
-
Assay Reaction: The reaction is initiated by adding the substrate to a mixture containing the enzyme and the inhibitor at various concentrations. The reaction is incubated at a controlled temperature (e.g., 37°C).
-
Detection of Product Formation:
-
Spectrophotometric Method (e.g., Malachite Green Assay): This method quantifies the inorganic phosphate (B84403) released. At specific time points, the reaction is stopped, and a malachite green reagent is added, which forms a colored complex with phosphate, measured by absorbance.
-
HPLC-Based Method: The reaction is stopped at various time points, and the reaction mixture is analyzed by reverse-phase HPLC to separate and quantify the substrate (AMP) and the product (adenosine).
-
-
Data Analysis: The initial reaction velocities are plotted against the substrate concentration in the presence of different inhibitor concentrations. The data are then fitted to appropriate enzyme kinetic models (e.g., Michaelis-Menten with competitive, non-competitive, or mixed-type inhibition) to determine the Km and Vmax values. The Ki is then calculated from these parameters.
Determination of Half-Maximal Inhibitory Concentration (IC50) - Cellular Assay
The IC50 value in a cellular context reflects the inhibitor's ability to block CD73 activity on the cell surface, leading to a reduction in adenosine production.
Principle: Cancer cells expressing CD73 are incubated with the substrate AMP in the presence of varying concentrations of the inhibitor. The amount of adenosine produced is quantified, and the concentration of inhibitor that reduces adenosine production by 50% is determined as the IC50.
Generalized Protocol:
-
Cell Culture: A cancer cell line known to express high levels of CD73 (e.g., MDA-MB-231 breast cancer cells, A375 melanoma cells) is cultured to a suitable confluency.
-
Cell Plating: Cells are harvested and seeded into multi-well plates.
-
Inhibitor Treatment: Cells are pre-incubated with various concentrations of the CD73 inhibitor for a defined period.
-
Substrate Addition: The enzymatic reaction is initiated by adding AMP to the cell culture medium. To prevent adenosine degradation, an adenosine deaminase inhibitor (e.g., EHNA) may also be added.
-
Sample Collection and Analysis: After a specific incubation time, the cell culture supernatant is collected. The concentration of adenosine in the supernatant is quantified using a sensitive analytical method such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: The percentage of inhibition of adenosine production is calculated for each inhibitor concentration relative to a vehicle-treated control. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental designs is essential for a clear understanding. The following diagrams, generated using the DOT language, illustrate the CD73 signaling pathway and a typical experimental workflow for evaluating CD73 inhibitors.
References
A Comparative Guide to the Efficacy of CD73 Inhibitors: PSB-0963 and APCP
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the enzymatic inhibition efficacy of two prominent small molecule inhibitors of ecto-5'-nucleotidase (CD73): PSB-0963 and Adenosine (B11128) 5'-(α,β-methylene)diphosphate (APCP). The data presented herein is intended to assist researchers in selecting the appropriate tool compound for studies on the adenosinergic signaling pathway, a critical regulator of immune responses, particularly in the context of immuno-oncology.
Introduction to CD73 and the Adenosinergic Pathway
Extracellular adenosine is a potent immunosuppressive molecule that plays a significant role in tumor immune evasion. Its production is primarily mediated by a cascade of ecto-enzymes, with CD73 being the rate-limiting enzyme that catalyzes the dephosphorylation of adenosine monophosphate (AMP) to adenosine. This extracellular adenosine then signals through its receptors (primarily A2A and A2B) on immune cells, leading to dampened anti-tumor immunity. Consequently, the inhibition of CD73 is a key therapeutic strategy in cancer immunotherapy.
Quantitative Comparison of Inhibitor Efficacy
The following table summarizes the key quantitative parameters for this compound and APCP as inhibitors of CD73.
| Parameter | This compound | APCP (Adenosine 5'-(α,β-methylene)diphosphate) |
| Target | ecto-5'-Nucleotidase (CD73) | ecto-5'-Nucleotidase (CD73) |
| Inhibition Constant (Ki) | 150 nM | In the low micromolar range; one study reported an IC50 of 3.8 µM on purified protein. |
| Mechanism of Action | Not explicitly stated, but likely competitive | Competitive inhibitor |
| Selectivity | >100-fold selectivity over NTPDases | Known to be a selective CD73 inhibitor, though it may have off-target effects on other ectoenzymes.[1] |
| Additional Notes | A non-nucleotide small molecule. Also reported to inhibit CD39 with a Ki of 2.59 µM.[2] | A non-hydrolyzable analog of AMP. Widely used as a standard tool compound for in vitro and in vivo studies of CD73 inhibition.[1] |
Signaling Pathway Diagram
The following diagram illustrates the role of CD73 in the adenosine signaling pathway and the mechanism of action of its inhibitors.
Caption: The role of CD73 in the adenosine signaling pathway and its inhibition.
Experimental Protocols
Measurement of CD73 Enzymatic Activity (Malachite Green Assay)
This protocol outlines a common method for determining the inhibitory activity of compounds against CD73 by quantifying the inorganic phosphate (B84403) produced from the hydrolysis of AMP.
1. Materials and Reagents:
-
Recombinant human CD73 enzyme
-
AMP (Adenosine Monophosphate) solution
-
Inhibitor compounds (this compound, APCP) at various concentrations
-
Assay Buffer (e.g., 20 mM Tris-HCl, pH 7.4, with 5 mM MgCl2)
-
Malachite Green Reagent (containing malachite green, ammonium (B1175870) molybdate, and a stabilizing agent)
-
Citrate (B86180) solution (to stop the reaction)
-
Phosphate standard solution
-
96-well microplate
2. Procedure:
-
Prepare serial dilutions of the inhibitor compounds (this compound and APCP) in the assay buffer.
-
In a 96-well plate, add a fixed amount of recombinant human CD73 enzyme to each well.
-
Add the various concentrations of the inhibitor compounds or vehicle control to the respective wells.
-
Pre-incubate the enzyme and inhibitors for a defined period (e.g., 15-30 minutes) at 37°C.
-
Initiate the enzymatic reaction by adding a fixed concentration of AMP to all wells.
-
Incubate the reaction mixture for a specific time (e.g., 20-30 minutes) at 37°C.
-
Stop the reaction by adding the citrate solution.
-
Add the Malachite Green Reagent to each well. This reagent will form a colored complex with the inorganic phosphate released during the reaction.
-
Incubate for a short period (e.g., 15-20 minutes) at room temperature for color development.
-
Measure the absorbance at a specific wavelength (e.g., 620-650 nm) using a microplate reader.
-
Prepare a standard curve using the phosphate standard solution to determine the concentration of inorganic phosphate in each well.
3. Data Analysis:
-
Calculate the percentage of CD73 inhibition for each inhibitor concentration compared to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by fitting the data to a dose-response curve.
-
If performing kinetic studies to determine the inhibition constant (Ki), vary the substrate (AMP) concentration at fixed inhibitor concentrations and analyze the data using Michaelis-Menten and Lineweaver-Burk plots.
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for evaluating the efficacy of CD73 inhibitors.
References
- 1. The Ecto-5'-Nucleotidase/CD73 Inhibitor, α,β-Methylene Adenosine 5'-Diphosphate, Exacerbates Carrageenan-Induced Pleurisy in Rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development of CD73 Inhibitors in Tumor Immunotherapy and Opportunities in Imaging and Combination Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Potency of PSB-0963: A Comparative Guide to its Inhibitory Activity
For researchers and professionals in drug development, understanding the inhibitory profile of a compound is paramount. This guide provides a comprehensive comparison of the inhibitory activity of PSB-0963 against its primary and secondary targets, ecto-5'-nucleotidase (CD73) and ectonucleoside triphosphate diphosphohydrolase 1 (CD39), respectively. This analysis is supported by experimental data and detailed methodologies to facilitate informed decisions in research applications.
This compound is a synthetic organic compound recognized for its role as a dual inhibitor of key ectonucleotidases involved in purinergic signaling. These enzymes play a critical role in the tumor microenvironment by converting pro-inflammatory extracellular ATP into immunosuppressive adenosine (B11128). By inhibiting these enzymes, compounds like this compound can modulate the immune response, making them attractive candidates for cancer immunotherapy research.
Quantitative Inhibitory Activity
The inhibitory potency of this compound and its alternatives is summarized below. These values, presented as the inhibitor constant (Ki) or the half-maximal inhibitory concentration (IC50), are crucial for comparing the efficacy of these compounds.
| Compound | Target | Species | Potency (Ki / IC50) | Notes |
| This compound | CD73 | - | Ki: 150 nM | Primary Target |
| This compound | CD73 & CD39 | - | Ki: 2.59 µM | Dual Inhibition |
| AB680 (Quemliclustat) | CD73 | Human | Ki: 4.9 pM | Highly potent and selective |
| AB680 (Quemliclustat) | CD73 | Human (CD8+ T cells) | IC50: 0.008 nM | |
| AB680 (Quemliclustat) | CD73 | Mouse (CD8+ T cells) | IC50: 0.66 nM | |
| MEDI9447 (Oleclumab) | CD73 | - | IC90: 0.24 nmol/L | Monoclonal Antibody |
| ARL 67156 | CD39 | Human | Ki: ~1 µM | Also inhibits CD73 |
| TTX-030 | CD39 | Human | - | Monoclonal Antibody |
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action and the process of validation, the following diagrams are provided.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for assessing the inhibitory activity of compounds against CD73 and CD39.
Protocol 1: CD73 (ecto-5'-nucleotidase) Inhibition Assay
This protocol is adapted from methods used to evaluate potent CD73 inhibitors like AB680 and can be applied to assess this compound. The assay measures the amount of inorganic phosphate (Pi) produced from the hydrolysis of adenosine monophosphate (AMP).
Materials:
-
Recombinant human CD73 enzyme
-
This compound and other test inhibitors
-
Adenosine monophosphate (AMP) substrate solution
-
CD73 Assay Buffer (e.g., 20 mM HEPES, pH 7.4, 137 mM NaCl, 5.4 mM KCl, 1.3 mM CaCl₂, 4.2 mM NaHCO₃, and 0.1% glucose)[1][2]
-
Phosphate detection reagent (e.g., Malachite Green-based)
-
96-well microplate
Procedure:
-
Inhibitor Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial dilutions in CD73 Assay Buffer to obtain a range of test concentrations.
-
Assay Setup: To the wells of a 96-well microplate, add 25 µL of the serially diluted inhibitor or vehicle control.
-
Enzyme Addition: Add 50 µL of diluted recombinant human CD73 enzyme to each well.
-
Pre-incubation: Gently mix and pre-incubate the plate for 15-30 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding 25 µL of the AMP substrate solution to each well. The final AMP concentration should be close to its Michaelis constant (Km) for CD73.
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 20-30 minutes) to allow for sufficient product formation within the linear range of the assay.
-
Detection: Stop the reaction and measure the amount of inorganic phosphate produced using a malachite green-based detection reagent according to the manufacturer's instructions.
-
Data Analysis:
-
Subtract the average absorbance of a no-enzyme control from all other readings.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model (e.g., four-parameter logistic curve) to determine the IC50 value.
-
Protocol 2: CD39 (ENTPD1) Inhibition Assay
This protocol is based on methods used for characterizing CD39 inhibitors like ARL 67156. The assay measures the hydrolysis of adenosine triphosphate (ATP).
Materials:
-
Recombinant human CD39 enzyme or cells expressing CD39
-
This compound and other test inhibitors
-
Adenosine triphosphate (ATP) substrate solution
-
Assay Buffer (e.g., Tris-based buffer)
-
Phosphate or adenosine detection system (e.g., colorimetric, fluorescent, or LC-MS based)
-
96-well microplate
Procedure:
-
Inhibitor and Enzyme Preparation: Similar to the CD73 assay, prepare serial dilutions of the inhibitors. Dilute the CD39 enzyme to an optimal concentration in the assay buffer.
-
Assay Setup: Add the diluted inhibitors to the wells of a microplate.
-
Enzyme Addition: Add the CD39 enzyme to the wells.
-
Pre-incubation: Incubate for a short period (e.g., 20 minutes) to allow for inhibitor binding.
-
Reaction Initiation: Start the reaction by adding the ATP substrate.
-
Incubation: Incubate at 37°C for a defined period.
-
Detection: Terminate the reaction and measure the product. This can be the amount of phosphate released or the amount of remaining ATP or generated AMP/adenosine, depending on the detection method employed. A common method involves a colorimetric phosphate assay.
-
Data Analysis: Calculate the IC50 or Ki values as described in the CD73 assay protocol.
This guide provides a foundational comparison for the inhibitory activity of this compound. Researchers are encouraged to adapt these protocols to their specific experimental conditions and to consult the primary literature for further details on the validation of these and other inhibitors.
References
PSB-0963: A Comparative Guide to its Selectivity Profile Against Ectonucleotidases
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the inhibitory activity of PSB-0963 against a panel of ectonucleotidases. The information is intended to assist researchers in evaluating the suitability of this compound for their specific applications in studies related to purinergic signaling.
Introduction to this compound and Ectonucleotidases
This compound is a potent inhibitor of ecto-5'-nucleotidase (CD73), a key enzyme in the purinergic signaling pathway responsible for the conversion of adenosine (B11128) monophosphate (AMP) to the immunosuppressive signaling molecule adenosine. This pathway, which also involves other ectonucleotidases like the ectonucleoside triphosphate diphosphohydrolase (ENTPD) family, plays a crucial role in various physiological and pathological processes, including inflammation, cancer, and cardiovascular diseases. Understanding the selectivity of inhibitors like this compound is paramount for the accurate interpretation of experimental results and for the development of targeted therapeutics.
Selectivity Profile of this compound
| Target Enzyme | Species | Inhibition Data (Ki / IC50) | Reference |
| Ecto-5'-nucleotidase (CD73) | Rat | Ki: 150 nM | [1] |
| NTPDase1 (CD39) | Human | Inhibitory activity confirmed, but specific Ki/IC50 not provided in the reference. | [2] |
| NTPDase2 | - | Data not available | - |
| NTPDase3 | - | Data not available | - |
| NTPDase8 | - | Data not available | - |
| NPP1 | - | Data not available | - |
| Alkaline Phosphatase (AP) | - | Data not available | - |
Note: The lack of comprehensive public data highlights a gap in the full characterization of this compound's selectivity. Researchers should exercise caution when using this compound and may need to perform their own selectivity profiling for their specific model system.
Signaling Pathway of Ectonucleotidases
The following diagram illustrates the central role of ectonucleotidases in the metabolism of extracellular nucleotides and the production of adenosine.
Caption: The Ectonucleotidase Signaling Cascade.
Experimental Protocols
The determination of the inhibitory activity of compounds like this compound against ectonucleotidases typically involves biochemical assays that measure the rate of substrate hydrolysis. Below are generalized protocols for assessing the activity of the key enzymes discussed.
Ecto-5'-nucleotidase (CD73) Inhibition Assay
This assay measures the conversion of AMP to adenosine.
-
Principle: The amount of inorganic phosphate (B84403) (Pi) released from the hydrolysis of AMP is quantified.
-
Reagents:
-
Recombinant or purified ecto-5'-nucleotidase
-
AMP (substrate)
-
This compound or other test compounds
-
Assay buffer (e.g., Tris-HCl with MgCl2)
-
Malachite green reagent for phosphate detection
-
-
Procedure:
-
Pre-incubate the enzyme with varying concentrations of the inhibitor (this compound) in the assay buffer.
-
Initiate the reaction by adding the substrate (AMP).
-
Incubate at 37°C for a defined period.
-
Stop the reaction (e.g., by adding a stopping reagent).
-
Add the malachite green reagent to quantify the released inorganic phosphate by measuring absorbance at a specific wavelength (e.g., 620 nm).
-
Calculate the percentage of inhibition and determine the IC50 or Ki value.
-
NTPDase Inhibition Assay
This assay is applicable to NTPDase1, 2, 3, and 8 and measures the hydrolysis of ATP or ADP.
-
Principle: Similar to the CD73 assay, this method quantifies the inorganic phosphate released from the hydrolysis of ATP or ADP.
-
Reagents:
-
Recombinant or purified NTPDase isozyme
-
ATP or ADP (substrate)
-
Test compound
-
Assay buffer (e.g., Tris-HCl with CaCl2 or MgCl2)
-
Malachite green reagent
-
-
Procedure:
-
Follow a similar procedure as the ecto-5'-nucleotidase assay, using the specific NTPDase isozyme and its preferred substrate (ATP or ADP).
-
The choice of divalent cations (Ca²⁺ or Mg²⁺) in the buffer may vary depending on the specific NTPDase being assayed.
-
Alkaline Phosphatase (AP) Inhibition Assay
-
Principle: This assay commonly uses a chromogenic substrate, p-nitrophenyl phosphate (pNPP), which is hydrolyzed by AP to produce a yellow product, p-nitrophenol.
-
Reagents:
-
Purified alkaline phosphatase
-
p-Nitrophenyl phosphate (pNPP)
-
Test compound
-
Assay buffer (typically alkaline, e.g., Tris-HCl pH 9.5)
-
-
Procedure:
-
Pre-incubate the enzyme with the test compound.
-
Add pNPP to start the reaction.
-
Incubate at 37°C.
-
Measure the absorbance of the produced p-nitrophenol at 405 nm.
-
Determine the inhibitory effect of the compound.
-
Experimental Workflow
The following diagram outlines a typical workflow for screening and characterizing an ectonucleotidase inhibitor.
Caption: Workflow for Ectonucleotidase Inhibitor Discovery.
Conclusion
This compound is a well-established and potent inhibitor of ecto-5'-nucleotidase (CD73). While it is also known to inhibit NTPDase1, a comprehensive public dataset detailing its selectivity against a broader range of ectonucleotidases, including other NTPDase isoforms, NPP1, and alkaline phosphatases, is currently lacking. Researchers utilizing this compound should be mindful of its known activities and consider further characterization to ensure the precise interpretation of their findings, particularly in systems where multiple ectonucleotidases may be active. The provided experimental protocols offer a foundation for conducting such selectivity studies.
References
Cross-Validation of GPR84 Agonist Effects with Genetic Knockout Models: A Comparative Guide
Introduction
This guide provides a comparative analysis of the pharmacological effects induced by G protein-coupled receptor 84 (GPR84) activation against the phenotype observed in GPR84 genetic knockout models. GPR84, a receptor for medium-chain fatty acids (MCFAs), has emerged as a significant target in inflammatory and metabolic diseases.[1][2] Understanding the correlation between pharmacological intervention and genetic deletion is crucial for validating the on-target effects of GPR84--targeting compounds and ensuring the specificity of their biological actions. Here, we focus on the well-characterized GPR84 agonist, 6-n-octylaminouracil (6-OAU), as a representative pharmacological tool and compare its functional outcomes with data from GPR84 knockout (Gpr84-/-) mice.
Data Presentation: Pharmacological vs. Genetic Perturbation
The following table summarizes the key phenotypic and cellular responses observed with the GPR84 agonist 6-OAU in wild-type systems and contrasts them with the characteristics of GPR84 knockout mice. This direct comparison helps to validate that the effects of 6-OAU are indeed mediated through its interaction with GPR84.
| Parameter | Effect of GPR84 Agonist (6-OAU) in Wild-Type Models | Phenotype in GPR84 Knockout (Gpr84-/-) Mice | Supporting Evidence |
| Macrophage Polarization | Potentiates pro-inflammatory (M1) phenotype.[3] | Impaired pro-inflammatory polarization; enhanced anti-inflammatory (M2) phenotype.[3] | Studies show 6-OAU enhances the STAT1 pathway, a key signaling node in M1 polarization, while Gpr84-/- macrophages exhibit a reduced response to pro-inflammatory stimuli.[3] |
| Phagocytosis | Enhances phagocytic activity of macrophages.[2][4] | Reduced phagocytic capacity in specific contexts. | Activation of GPR84 by 6-OAU synergizes with CD47 blockade to increase cancer cell phagocytosis.[4] This effect is absent in GPR84-/- macrophages.[2] |
| Inflammatory Signaling | Enhances the expression of phosphorylated Akt, p-ERK, and p65 nuclear translocation, leading to increased production of pro-inflammatory cytokines (TNFα, IL-6, IL-12B).[2] | Reduced inflammatory response to certain stimuli. | The enhanced inflammatory response mediated by 6-OAU is not observed in cells from GPR84-/- mice.[2] |
| Immune-Mediated Liver Injury | Exacerbates immune-mediated liver injury. | Protected from Concanavalin A-induced liver injury. | GPR84 activation potentiates the inflammatory cascade in this model, whereas genetic deletion of GPR84 is protective.[3] |
| Glucose Tolerance (on MCFA diet) | Not explicitly detailed for 6-OAU, but GPR84 activation is implicated in metabolic regulation. | Mild impairment in glucose tolerance.[5] | This suggests a role for GPR84 in metabolic homeostasis that is disrupted in its absence. |
| Skeletal Muscle Mitochondria (on MCFA diet) | Not explicitly detailed for 6-OAU. | Impaired intrinsic respiratory capacity but increased mitochondrial content.[5] | Highlights a complex role for GPR84 in regulating mitochondrial function and biogenesis. |
| Anti-Tumor Efficacy of Anti-PD-1 Therapy | Increases the anti-tumor efficacy of anti-PD-1 therapy and can retard tumor growth.[3] | Likely diminished anti-tumor immune response, though not directly stated. | The potentiation of anti-tumor immunity by 6-OAU is linked to its pro-inflammatory effects on macrophages, which would be absent in knockout mice.[3] |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are summarized protocols for key experiments cited in this guide.
1. In Vitro Macrophage Polarization and Cytokine Analysis
-
Objective: To assess the effect of a GPR84 agonist on macrophage polarization and inflammatory cytokine production.
-
Methodology:
-
Bone marrow-derived macrophages (BMDMs) are isolated from wild-type and Gpr84-/- mice.
-
Cells are cultured and differentiated into a baseline state (M0).
-
Macrophages are then stimulated with a pro-inflammatory agent (e.g., LPS) in the presence or absence of the GPR84 agonist (e.g., 6-OAU).
-
After a defined incubation period, cell culture supernatants are collected to measure cytokine levels (e.g., TNFα, IL-6) using ELISA or multiplex bead arrays.
-
Cell lysates are prepared for Western blot analysis to quantify the phosphorylation of key signaling proteins (e.g., Akt, ERK, p65).[2]
-
Gene expression of polarization markers can be assessed by quantitative RT-PCR.
-
2. In Vivo Model of Immune-Mediated Liver Injury
-
Objective: To evaluate the role of GPR84 in an in vivo model of acute inflammation.
-
Methodology:
-
Wild-type and Gpr84-/- mice are used.
-
Immune-mediated liver injury is induced by intravenous injection of Concanavalin A (Con A).[3]
-
In a parallel cohort of wild-type mice, a GPR84 agonist or antagonist can be administered prior to Con A injection.
-
Serum levels of liver enzymes (e.g., ALT, AST) are measured at specified time points to assess liver damage.
-
Liver tissues are collected for histological analysis (e.g., H&E staining) and to measure the expression of inflammatory genes by qRT-PCR.
-
3. Phagocytosis Assay
-
Objective: To determine the effect of GPR84 activation on macrophage phagocytic activity.
-
Methodology:
-
Macrophages from wild-type and Gpr84-/- mice are cultured.
-
Cells are treated with a GPR84 agonist (e.g., 6-OAU) or a vehicle control.
-
Fluorescently labeled particles (e.g., zymosan bioparticles, bacteria, or cancer cells) are added to the macrophage cultures.[2][4]
-
After incubation to allow for phagocytosis, non-ingested particles are washed away.
-
The extent of phagocytosis is quantified by measuring the fluorescence intensity of the ingested particles using a plate reader or by flow cytometry.
-
Visualizations
Signaling Pathways and Experimental Logic
To visually represent the underlying biological processes and experimental design, the following diagrams are provided.
References
- 1. What are G-protein coupled receptor 84 antagonists and how do they work? [synapse.patsnap.com]
- 2. Activation of the Immune-Metabolic Receptor GPR84 Enhances Inflammation and Phagocytosis in Macrophages. — The Kennedy Institute of Rheumatology [kennedy.ox.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. Pro-phagocytic function and structural basis of GPR84 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regulation of mitochondrial metabolism in murine skeletal muscle by the medium-chain fatty acid receptor Gpr84 - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Therapeutic Potential of P2Y12 Receptor Antagonists: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the in vivo therapeutic potential of P2Y12 receptor antagonists, a cornerstone in the management and prevention of thrombotic events. While the initial query focused on PSB-0963, available research indicates this may be a typographical error for compounds targeting the P2Y12 receptor, such as PSB-0739, or was intended to be a general inquiry into this class of drugs. This guide therefore focuses on the broader class of P2Y12 inhibitors, including the well-established drugs clopidogrel (B1663587), prasugrel (B1678051), and ticagrelor (B1683153), alongside investigational compounds, to offer a comprehensive assessment of their performance based on available preclinical and clinical data.
Comparative Efficacy and Safety of P2Y12 Inhibitors
The therapeutic efficacy of P2Y12 inhibitors is primarily evaluated by their ability to prevent thrombotic events, while their principal safety concern is an increased risk of bleeding. The following tables summarize key quantitative data from in vivo studies, providing a comparative look at both established and investigational P2Y12 antagonists.
Preclinical In Vivo Performance in Animal Models
| Compound | Animal Model | Thrombosis Model | Key Efficacy Endpoint | Efficacy Outcome | Bleeding Assessment | Bleeding Outcome |
| Clopidogrel | Rabbit | Electrically-induced carotid artery thrombosis | Thrombus weight reduction | 21±7% at 1 mg/kg/day60±4% at 3 mg/kg/day80±3% at 10 mg/kg/day[1] | Cuticle incision bleeding time | 1.8±0.04-fold increase at 1 mg/kg/day2.4±0.1-fold increase at 3 mg/kg/day6.2±0.3-fold increase at 10 mg/kg/day[1] |
| Rabbit | Mesenteric arteriole mechanical injury | Reduction in total duration of embolization | 36% reduction (25 mg/kg orally)[2] | Not specified in this study | Not specified in this study | |
| Pig | Coronary artery thrombus formation (cyclic flow reductions) | Reduction in CFR-frequency/30 min | -65% at 120 min (5 mg/kg)[3] | Not specified in this study | Not specified in this study | |
| Prasugrel | Not specified | Not specified | Not specified | Not specified | Not specified | Not specified |
| Ticagrelor | Not specified | Not specified | Not specified | Not specified | Not specified | Not specified |
| AR-C69931MX | Rabbit | Mesenteric arteriole mechanical injury | Reduction in total duration of embolization | 52% reduction (3 µg/kg/min IV)[2] | Not specified in this study | Not specified in this study |
| BMS-884775 (P2Y1 Antagonist) | Rabbit | Electrically-induced carotid artery thrombosis | Thrombus weight reduction | 33±2% to 93±4% (dose-dependent)[1] | Cuticle incision bleeding time | 1.2±0.1 to 4.6±0.3-fold increase (dose-dependent)[1] |
| PSB-0739 | Rat | Inflammatory and neuropathic pain models | Alleviation of mechanical hyperalgesia | Dose-dependent antihyperalgesic effect (0.01-0.3 mg/kg, intrathecally)[4] | Not specified in this study | Did not influence platelet aggregation at analgesic doses[1] |
Clinical Outcomes in Patients with Acute Coronary Syndrome (ACS)
| P2Y12 Inhibitor | Comparator | Key Efficacy Outcome (Composite of CV death, MI, stroke) | Key Safety Outcome (Major Bleeding) |
| Prasugrel | Clopidogrel | Lower incidence of composite outcome[5] | Higher incidence of bleeding on long-term follow-up[5] |
| Ticagrelor | Clopidogrel | Reduced death from vascular causes, MI, or stroke[5] | No difference in major bleeding events, but an increase in non-procedure related bleeding[5] |
| Cangrelor | Clopidogrel | No significant difference in cardiovascular death, MI, or MACE[6] | No significant difference in major bleeding[6] |
MACE: Major Adverse Cardiovascular Events; MI: Myocardial Infarction; CV: Cardiovascular.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of in vivo studies. Below are summaries of experimental protocols employed in the evaluation of P2Y12 inhibitors.
Animal Models of Thrombosis
-
Electrically-induced Carotid Artery Thrombosis in Rabbits: This model is used to assess the antithrombotic activity of a compound. Following anesthesia, a carotid artery is exposed, and a stimulating electrode is placed on the artery. A current is applied to induce endothelial damage and subsequent thrombus formation. The weight of the resulting thrombus is measured to quantify the extent of thrombosis.[1]
-
Mesenteric Arteriole Mechanical Injury in Rabbits: In this model, real-time thrombus and embolus formation are visualized using intravital microscopy. After anesthesia, the mesentery is exteriorized, and an arteriole is mechanically injured. The growth of the thrombus and the formation of emboli are recorded and analyzed.[2]
-
Coronary Artery Thrombus Formation in Pigs (Cyclic Flow Reductions): This model mimics acute unstable angina. An endothelial injury is created in a coronary artery, and a constrictor is placed to induce cyclic flow reductions (CFRs), which are indicative of thrombus formation and dislodgement. The frequency of CFRs is monitored to assess the antithrombotic effect of the administered drug.[3]
Clinical Trial Protocols for ACS Patients
Patients presenting with Acute Coronary Syndrome (ACS) are often enrolled in large-scale, randomized, double-blind clinical trials. A typical protocol involves:
-
Patient Recruitment: Patients with a diagnosis of ACS (with or without ST-segment elevation myocardial infarction) are recruited.
-
Randomization: Patients are randomly assigned to receive either the investigational P2Y12 inhibitor or the standard of care (e.g., clopidogrel), in addition to aspirin (B1665792).
-
Treatment and Follow-up: Patients receive the assigned treatment for a specified duration (e.g., 12 months).
-
Endpoint Adjudication: Clinical outcomes, including a primary composite endpoint (e.g., cardiovascular death, myocardial infarction, stroke) and safety endpoints (e.g., major bleeding events), are meticulously recorded and adjudicated by an independent clinical events committee.[5]
Visualizing the Mechanism and Evaluation of P2Y12 Inhibitors
P2Y12 Signaling Pathway in Platelet Activation
The P2Y12 receptor is a G protein-coupled receptor that plays a pivotal role in adenosine (B11128) diphosphate (B83284) (ADP)-mediated platelet activation and aggregation. Its inhibition is a key mechanism for the antithrombotic effects of this drug class.
References
- 1. academic.oup.com [academic.oup.com]
- 2. ahajournals.org [ahajournals.org]
- 3. Potent low dose platelet inhibitory effects of clopidogrel and aspirin on coronary thrombus formation in an animal model of acute unstable angina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Comparison of Clopidogrel With Prasugrel and Ticagrelor in Patients With Acute Coronary Syndrome: Clinical Outcomes From the National Cardiovascular Database ACTION Registry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A comparison of cangrelor, prasugrel, ticagrelor, and clopidogrel in patients undergoing percutaneous coronary intervention: A network meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of PSB-0963 and Other Small Molecule Inhibitors Targeting Purinergic Signaling
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Small Molecule Inhibitors Targeting CD73 and CD39, Key Ectonucleotidases in the Purinergic Signaling Pathway.
This guide provides a detailed comparative analysis of PSB-0963, a dual inhibitor of CD73 and CD39, and other notable small molecule inhibitors targeting these key enzymes in the adenosine (B11128) triphosphate (ATP) hydrolysis cascade. The immunosuppressive tumor microenvironment, rich in extracellular adenosine, is a significant hurdle in cancer immunotherapy. The ectonucleotidases CD39 and CD73 are critical players in this process, converting pro-inflammatory ATP into immunosuppressive adenosine. Their inhibition presents a promising strategy to enhance anti-tumor immunity. This report offers a comprehensive overview of the performance of this compound in relation to other well-characterized inhibitors, supported by available experimental data.
Quantitative Performance Analysis
The following tables summarize the inhibitory potencies (IC50 and Ki values) of this compound and other selected small molecule inhibitors against their respective targets, CD73 and CD39. It is important to note that these values are compiled from various studies and direct head-to-head comparisons under identical experimental conditions are limited.
Table 1: Comparative Inhibitory Activity against CD73
| Inhibitor | Type | Target | IC50 (nM) | Ki (pM) | Species | Reference |
| PSB-0739 (this compound derivative) | Non-Nucleotide | CD73 | 25,100 | - | Human | [1] |
| AB680 | Nucleotide Analog | CD73 | < 0.01 (on human CD8+ T-cells) | 4.9 | Human | [1][2] |
| LY3475070 | Non-Nucleotide | CD73 | 28 | - | Human | [3] |
Table 2: Comparative Inhibitory Activity against CD39
| Inhibitor | Type | Target | IC50 (µM) | Ki (µM) | Species | Reference |
| PSB-0739 (this compound derivative) | Non-Nucleotide | CD39 | 2 | - | Human | [1] |
| POM-1 | Polyoxometalate | CD39 | - | - | - | [4][5] |
| ARL 67156 | Nucleotide Analog | CD39 | - | ~11 | Human | [3] |
Signaling Pathway and Inhibition Points
The purinergic signaling pathway plays a crucial role in modulating immune responses. Extracellular ATP, often released from dying tumor cells, has pro-inflammatory and immunogenic properties. However, its rapid hydrolysis by CD39 and CD73 leads to the production of adenosine, which suppresses immune cell function through activation of adenosine receptors (e.g., A2A). Small molecule inhibitors targeting CD39 and CD73 can block this immunosuppressive axis.
Caption: Purinergic signaling pathway and points of inhibition.
Experimental Workflows
The inhibitory activity of small molecules against CD39 and CD73 is typically assessed using biochemical assays that measure the enzymatic conversion of their respective substrates. Below is a generalized workflow for two common assay types.
Caption: Generalized workflows for ectonucleotidase activity assays.
Detailed Experimental Protocols
Malachite Green Assay for Ectonucleotidase Activity
This colorimetric assay quantifies the inorganic phosphate released from the enzymatic hydrolysis of ATP (for CD39) or AMP (for CD73).
Materials:
-
Purified recombinant human CD39 or CD73 enzyme
-
ATP or AMP substrate solution
-
Test inhibitors (e.g., this compound) at various concentrations
-
Assay Buffer (e.g., Tris-HCl, pH 7.5, containing CaCl2 and MgCl2)
-
Malachite Green Reagent (containing malachite green, ammonium (B1175870) molybdate, and a stabilizing agent)
-
Phosphate standard solution
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Reagents: Dilute the enzyme, substrate, and inhibitors to their final desired concentrations in the assay buffer.
-
Enzyme-Inhibitor Incubation: Add a fixed amount of the enzyme to each well of the microplate. Then, add varying concentrations of the test inhibitor to the respective wells. Include control wells with enzyme and buffer only (no inhibitor) and wells with buffer only (background). Incubate for a predefined period (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate Reaction: Start the enzymatic reaction by adding the substrate (ATP for CD39, AMP for CD73) to all wells.
-
Reaction Incubation: Incubate the plate at 37°C for a specific duration (e.g., 30-60 minutes), allowing the enzyme to catalyze the hydrolysis of the substrate.
-
Stop Reaction and Color Development: Stop the reaction by adding the Malachite Green Reagent to all wells. This reagent will form a colored complex with the liberated inorganic phosphate.
-
Read Absorbance: After a short incubation period for color development (e.g., 15-20 minutes) at room temperature, measure the absorbance of each well using a microplate reader at a wavelength of approximately 620 nm.
-
Data Analysis: Subtract the background absorbance from all readings. Calculate the percentage of inhibition for each inhibitor concentration relative to the control (no inhibitor) wells. Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Luminescence-Based Assay for Ectonucleotidase Activity
This assay measures the depletion of ATP in the reaction mixture, which is inversely proportional to the enzyme activity.
Materials:
-
Purified recombinant human CD39 or CD73 enzyme
-
ATP substrate solution
-
Test inhibitors at various concentrations
-
Assay Buffer
-
ATP detection reagent (e.g., containing luciferase and D-luciferin)
-
96-well opaque-walled microplate
-
Luminometer
Procedure:
-
Prepare Reagents: Prepare dilutions of the enzyme, substrate, and inhibitors in the assay buffer.
-
Enzyme-Inhibitor Incubation: In the wells of a 96-well opaque plate, add the enzyme and the test inhibitors at various concentrations. Include appropriate controls. Incubate at room temperature for a specified time.
-
Initiate Reaction: Add the ATP substrate to all wells to start the reaction.
-
Reaction Incubation: Incubate the plate at 37°C for a set period.
-
ATP Detection: Add the ATP detection reagent to each well. This reagent will produce a luminescent signal in the presence of ATP.
-
Read Luminescence: Immediately measure the luminescence of each well using a luminometer.
-
Data Analysis: The luminescent signal is inversely proportional to the ectonucleotidase activity. Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value as described for the Malachite Green assay.
Conclusion
This compound and its derivatives represent a promising class of non-nucleotide inhibitors with dual activity against both CD73 and CD39. While direct comparative data with other leading inhibitors like the highly potent nucleotide analog AB680 for CD73 is limited, the available information suggests that non-nucleotide inhibitors like this compound and LY3475070 offer alternative scaffolds for drug development. For CD39, the inhibitor landscape is less mature, with polyoxometalates and nucleotide analogs being the most studied classes. The development of more selective and potent small molecule inhibitors for both enzymes remains a key area of research in cancer immunotherapy. The experimental protocols and pathway diagrams provided in this guide offer a foundational resource for researchers in this field.
References
- 1. Novel Modulators of CD39 and CD73 [repository.cam.ac.uk]
- 2. eubopen.org [eubopen.org]
- 3. CD39 and CD73 as Promising Therapeutic Targets: What Could Be the Limitations? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Single cell sequencing reveals that CD39 inhibition mediates changes to the tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
PSB-0963 as a Tool Compound for Target Validation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of immuno-oncology and purinergic signaling research, the ectonucleotidases CD73 (ecto-5'-nucleotidase) and CD39 (ectonucleoside triphosphate diphosphohydrolase-1) have emerged as critical targets. These cell surface enzymes work in concert to convert pro-inflammatory extracellular ATP into immunosuppressive adenosine (B11128), thereby dampening anti-tumor immune responses. The validation of these targets often relies on selective tool compounds. This guide provides a comprehensive comparison of PSB-0963, a known inhibitor of this pathway, with other alternative compounds, supported by experimental data and detailed protocols to aid researchers in selecting the appropriate tools for their target validation studies.
The Extracellular Adenosine Signaling Pathway
The canonical pathway for extracellular adenosine production involves the sequential enzymatic activity of CD39 and CD73. Initially, extracellular adenosine triphosphate (ATP), often released from stressed or dying cells, is hydrolyzed by CD39 to adenosine monophosphate (AMP). Subsequently, CD73 dephosphorylates AMP to produce adenosine. Adenosine then signals through its receptors (A1, A2A, A2B, A3) on immune cells, leading to an immunosuppressive tumor microenvironment. The inhibition of CD73 or CD39 presents a promising strategy to block this immunosuppressive cascade and restore anti-tumor immunity.
Comparative Analysis of Inhibitors
This compound is a small molecule inhibitor that targets the CD39/CD73 pathway. To provide a comprehensive resource for researchers, the following tables summarize the quantitative data for this compound and a selection of alternative inhibitors for both CD73 and CD39.
CD73 Inhibitors: Quantitative Comparison
| Compound | Type | Target(s) | IC50 / Ki | Selectivity | Reference |
| This compound | Small Molecule | CD73, CD39 | IC50: 19 nM (human CD73) | Also inhibits CD39 | [1] |
| AB680 (Quemliclustat) | Small Molecule | CD73 | Ki: 4.9 pM (human CD73) IC50: 0.043 nM (soluble hCD73) | >10,000-fold selective over CD39 | [2][3] |
| Oleclumab (MEDI9447) | Monoclonal Antibody | CD73 | EC50: 3.27 ng/mL (binding to hCD73) | Specific for CD73 | [4] |
| CPI-006 | Monoclonal Antibody | CD73 | Reported to completely block enzymatic activity | Specific for CD73 | [5][6] |
| PSB-12379 | Small Molecule | CD73 | Ki in low nanomolar range | High selectivity over other ectonucleotidases | [7] |
| LY3475070 | Small Molecule | CD73 | Potent inhibitor | High selectivity | [8] |
| APCP | Small Molecule (Reference) | CD73 | Potent inhibitor, often used as a reference | Also inhibits other ectonucleotidases | [8] |
CD39 Inhibitors: Quantitative Comparison
| Compound | Type | Target(s) | IC50 / Ki | Selectivity | Reference |
| This compound | Small Molecule | CD73, CD39 | - | Also inhibits CD73 | [1] |
| POM-1 (Sodium polyoxotungstate) | Small Molecule | CD39 | Potent inhibitor | Also inhibits NTPDase-2, -3, and NPP-1 | [8] |
| IPH5201 | Monoclonal Antibody | CD39 | Blocks extracellular and soluble CD39 | Specific for CD39 | [8][9] |
| TTX-030 | Monoclonal Antibody | CD39 | Allosteric inhibitor | Specific for CD39 | [8] |
| ARL 67156 | Small Molecule | CD39 (and other NTPDases) | - | Not selective for CD39 | [8] |
Experimental Protocols
Accurate and reproducible experimental data are the cornerstone of target validation. Below are detailed protocols for assessing the enzymatic activity of CD73 and CD39.
Protocol 1: Measurement of CD73 Enzymatic Activity (Colorimetric Malachite Green Assay)
This protocol is adapted from commercially available kits and measures the inorganic phosphate (B84403) (Pi) released from the hydrolysis of AMP by CD73.
Principle: The malachite green reagent forms a colored complex with free phosphate, and the absorbance of this complex is proportional to the amount of phosphate produced, which directly reflects CD73 activity.
Materials:
-
Recombinant human CD73 enzyme
-
CD73 inhibitor (e.g., this compound, AB680)
-
AMP (substrate)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl₂)
-
Malachite Green Reagent
-
96-well microplate
-
Plate reader capable of measuring absorbance at ~620-650 nm
Procedure:
-
Prepare Reagents: Prepare serial dilutions of the inhibitor and a fixed concentration of the substrate (AMP) in the assay buffer.
-
Enzyme Reaction:
-
Add 20 µL of assay buffer to each well.
-
Add 10 µL of the inhibitor or vehicle control to the respective wells.
-
Add 10 µL of recombinant CD73 enzyme solution and incubate for 15 minutes at 37°C to allow for inhibitor binding.
-
Initiate the reaction by adding 10 µL of the AMP substrate solution.
-
Incubate the plate at 37°C for 30 minutes.
-
-
Detection:
-
Stop the reaction by adding 150 µL of the Malachite Green Reagent to each well.
-
Incubate at room temperature for 15-30 minutes to allow for color development.
-
-
Measurement: Measure the absorbance at the recommended wavelength (typically 620-650 nm).
-
Data Analysis: Construct a dose-response curve by plotting the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
Protocol 2: Measurement of CD39 Enzymatic Activity (Luminescence-Based ATP Depletion Assay)
This protocol measures the depletion of ATP in a sample, which is indicative of CD39 activity.
Principle: CD39 hydrolyzes ATP to ADP and then AMP. The remaining ATP is quantified using a luciferase/luciferin-based reaction that produces light, where the light output is inversely proportional to CD39 activity.
Materials:
-
Recombinant human CD39 enzyme
-
CD39 inhibitor (e.g., POM-1)
-
ATP (substrate)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 2 mM CaCl₂)
-
ATP detection reagent (containing luciferase and luciferin)
-
Opaque 96-well microplate
-
Luminometer
Procedure:
-
Prepare Reagents: Prepare serial dilutions of the inhibitor and a fixed concentration of the substrate (ATP) in the assay buffer.
-
Enzyme Reaction:
-
Add 20 µL of assay buffer to each well of an opaque microplate.
-
Add 10 µL of the inhibitor or vehicle control to the respective wells.
-
Add 10 µL of recombinant CD39 enzyme solution and incubate for 15 minutes at 37°C.
-
Initiate the reaction by adding 10 µL of the ATP substrate solution.
-
Incubate the plate at 37°C for 30 minutes.
-
-
Detection:
-
Add 50 µL of the ATP detection reagent to each well.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of inhibition based on the luminescence signal (higher signal indicates more inhibition). Construct a dose-response curve to determine the IC50 value.
Conclusion
This compound serves as a valuable tool for investigating the CD39/CD73 axis. However, for researchers requiring higher potency and selectivity, compounds such as the small molecule AB680 for CD73 or monoclonal antibodies like IPH5201 for CD39 may be more suitable alternatives. The choice of a tool compound should be guided by the specific experimental needs, including the desired target selectivity, potency, and the biological system under investigation. The provided protocols offer a starting point for the in vitro characterization and comparison of these and other inhibitors, facilitating robust and reliable target validation studies.
References
- 1. CD73: agent development potential and its application in diabetes and atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery of AB680: A Potent and Selective Inhibitor of CD73 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Targeting two distinct epitopes on human CD73 with a bispecific antibody improves anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. corvuspharma.com [corvuspharma.com]
- 7. researchgate.net [researchgate.net]
- 8. CD39 and CD73 as Promising Therapeutic Targets: What Could Be the Limitations? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. innate-pharma.com [innate-pharma.com]
Safety Operating Guide
Proper Disposal Procedures for PSB-0963: A Guide for Laboratory Professionals
Disclaimer: A specific Safety Data Sheet (SDS) for PSB-0963 (CAS Number: 1213268-73-5) containing detailed disposal instructions is not publicly available. This guide provides general procedures for the safe handling and disposal of novel research compounds like this compound, where specific hazards have not been fully characterized. It is imperative to treat this compound as potentially hazardous and to consult with your institution's Environmental Health and Safety (EHS) office before proceeding with any disposal.
This compound is a potent and selective inhibitor of ecto-5'-Nucleotidase (CD73). As with any novel research chemical, caution and adherence to strict safety protocols are paramount. The following information is designed to provide essential safety and logistical guidance for researchers, scientists, and drug development professionals.
Chemical and Physical Properties of this compound
Due to the lack of a comprehensive SDS, a complete profile of the physical and chemical properties of this compound is not available. The following table summarizes the currently known information.
| Property | Data |
| CAS Number | 1213268-73-5 |
| Molecular Formula | C₂₈H₁₇N₂NaO₅S |
| Molecular Weight | 516.5 g/mol |
| Appearance | Data not available; consult supplier |
| Solubility | Data not available; consult supplier |
| Storage | Stock solutions may be stored at -20°C for up to one month in tightly sealed vials. |
General Disposal Protocol for Novel Research Chemicals
In the absence of specific disposal guidelines for this compound, a cautious approach is mandatory. The following step-by-step protocol outlines a general procedure for the safe disposal of small quantities of research chemicals with unknown hazards. This protocol should be adapted to comply with your institution's specific EHS guidelines and local regulations.[1][2][3][4][5]
Step 1: Personal Protective Equipment (PPE) Assessment
-
Before handling this compound, at a minimum, wear standard laboratory PPE, including a lab coat, safety glasses with side shields (or goggles), and chemical-resistant gloves.
-
The specific type of glove material should be chosen based on the solvent used to dissolve the compound.
Step 2: Waste Segregation and Labeling
-
Do not mix this compound waste with other chemical waste streams unless compatibility is known and confirmed.[3]
-
Designate a specific, compatible, and leak-proof container for this compound waste.[3][5] The container must have a tight-fitting lid.[1]
-
The waste container must be clearly labeled with the following information:[1][3]
-
The words "Hazardous Waste".[1]
-
The full chemical name: "this compound". Avoid using abbreviations or chemical formulas.[1]
-
The CAS Number: "1213268-73-5".
-
An indication of the hazards. Since the hazards are not fully known, state "Hazards Not Fully Known" or "Caution: Research Chemical of Unknown Toxicity."
-
The name of the principal investigator and the laboratory location.[1]
-
The date the waste was first added to the container.[1]
-
Step 3: Waste Accumulation and Storage
-
Store the this compound waste container in a designated, well-ventilated, and secure area away from incompatible materials.
-
Place the primary waste container in a secondary container, such as a plastic tub, to contain any potential leaks or spills.[1]
-
Keep the waste container closed at all times, except when adding waste.[3][5]
Step 4: Arranging for Disposal
-
Contact your institution's EHS office or the designated hazardous waste management team to schedule a pickup for the this compound waste.
-
Provide the EHS office with all available information about the compound, including its name, CAS number, and any known properties or potential hazards.[1]
-
Follow all instructions provided by the EHS office for the final packaging and handover of the waste.
The Adenosine (B11128) Signaling Pathway and the Role of CD73
This compound functions as an inhibitor of CD73, a key enzyme in the adenosine signaling pathway. In many cellular environments, particularly within tumors, the overproduction of adenosine can suppress the immune response.[6][7][8][9] The following diagram illustrates the canonical pathway for extracellular adenosine production, highlighting the role of CD73.
Caption: Adenosine Signaling Pathway with CD73 Inhibition.
This guide provides a framework for the responsible disposal of this compound. Always prioritize safety and consult with your institution's EHS professionals for specific guidance.
References
- 1. benchchem.com [benchchem.com]
- 2. Safe Chemical Waste Disposal [fishersci.com]
- 3. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 4. acs.org [acs.org]
- 5. rtong.people.ust.hk [rtong.people.ust.hk]
- 6. Frontiers | Tumor intrinsic and extrinsic functions of CD73 and the adenosine pathway in lung cancer [frontiersin.org]
- 7. assaygenie.com [assaygenie.com]
- 8. Frontiers | Targeting the Immunomodulatory CD73/Adenosine System to Improve the Therapeutic Gain of Radiotherapy [frontiersin.org]
- 9. Unraveling the Intricacies of CD73/Adenosine Signaling: The Pulmonary Immune and Stromal Microenvironment in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Safeguarding Your Research: Personal Protective Equipment Protocols for Handling Chemical Compounds
For Immediate Reference: Essential Safety and Handling Guidelines
This document provides critical safety and logistical information for handling laboratory chemicals, with a focus on personal protective equipment (PPE). The following procedural guidance is designed to answer specific operational questions, ensuring the safety of all researchers, scientists, and drug development professionals. By adhering to these protocols, you can minimize exposure to potentially hazardous materials and maintain a safe laboratory environment.
Recommended Personal Protective Equipment
Proper selection and use of PPE are paramount when handling any chemical compound. The following table summarizes the recommended PPE, categorized by the area of protection. These recommendations are based on general best practices for handling chemical substances that may pose a risk of skin, eye, or respiratory irritation.
| Area of Protection | Recommended PPE | Specifications & Use Cases |
| Eye and Face | Safety Glasses with Side Shields or Goggles | Essential for all laboratory work to protect against splashes and airborne particles. |
| Face Shield | Recommended when there is a significant risk of splashing or when handling larger quantities of hazardous materials. Use in conjunction with safety glasses or goggles. | |
| Hand | Chemical-Resistant Gloves (e.g., Nitrile, Neoprene) | Always wear gloves when handling chemicals. Ensure gloves are compatible with the specific substance being used and are changed regularly or immediately upon contamination. |
| Body | Laboratory Coat | A standard lab coat should be worn to protect skin and clothing from minor spills and contamination. Ensure it is fully buttoned. |
| Chemical-Resistant Apron | Recommended when there is a higher risk of splashes or when handling corrosive or highly toxic substances. | |
| Respiratory | Fume Hood | All work with volatile or powdered compounds that may generate dust or aerosols should be conducted in a certified chemical fume hood. |
| Respirator (e.g., N95 or higher) | Required when engineering controls like a fume hood are not sufficient to control exposure to airborne contaminants. The type of respirator should be selected based on a formal risk assessment. |
Standard Operating Procedure for Handling Laboratory Chemicals
This section outlines a step-by-step protocol for the safe handling of chemical compounds in a laboratory setting.
1. Pre-Handling Preparation:
- Consult the Safety Data Sheet (SDS): Before beginning any work, thoroughly review the SDS for the specific chemical to understand its hazards, handling precautions, and emergency procedures.
- Assemble all necessary PPE: Based on the SDS and a risk assessment, gather all required PPE as outlined in the table above.
- Inspect PPE: Check all PPE for any damage or defects before use. Ensure gloves are free of pinholes and that safety glasses are not scratched.
- Prepare the work area: Ensure the work area, typically a fume hood, is clean, uncluttered, and that all necessary equipment is within easy reach.
2. Donning PPE:
- Put on the laboratory coat and fasten it completely.
- If required, put on a chemical-resistant apron.
- Put on safety glasses or goggles. If a face shield is needed, put it on over the safety glasses/goggles.
- Put on gloves, ensuring they fit properly and cover the cuffs of the lab coat.
3. Handling the Chemical:
- Perform all manipulations of the chemical within a properly functioning fume hood to minimize inhalation exposure.
- Handle all containers carefully to prevent spills.
- Use appropriate tools (e.g., spatulas, pipettes) to transfer chemicals. Avoid direct contact.
- Keep all containers of the chemical sealed when not in use.
4. Post-Handling and Disposal:
- Decontaminate the work area: Clean and decontaminate the work surface and any equipment used.
- Properly dispose of waste: Dispose of all chemical waste, contaminated materials, and used PPE in accordance with institutional and regulatory guidelines.
- Doffing PPE: Remove PPE in the reverse order it was put on to prevent cross-contamination. Remove gloves first, followed by the apron, face shield/goggles, and finally the lab coat.
- Wash hands: Wash hands thoroughly with soap and water after removing all PPE.
Visual Workflow for PPE Selection and Use
The following diagram illustrates the logical workflow for determining and using the appropriate PPE when handling a chemical substance.
Caption: Logical workflow for PPE selection and safe handling of chemicals.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
